molecular formula C11H20O4 B1293731 Diethyl methyl-iso-propylmalonate CAS No. 58447-69-1

Diethyl methyl-iso-propylmalonate

Cat. No.: B1293731
CAS No.: 58447-69-1
M. Wt: 216.27 g/mol
InChI Key: NQSVPQIOJRYMGQ-UHFFFAOYSA-N
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Description

Diethyl methyl-iso-propylmalonate (CAS 58447-69-1) is a high-purity chemical intermediate of significant interest in organic and pharmaceutical research. This compound, with the molecular formula C11H20O4 and a molecular weight of 216.27 g·mol⁻¹, is characterized as a clear liquid with a density of approximately 0.994 g/cm³ and a boiling point of 222.4°C at 760 mmHg . Its structure, defined by the SMILES string C(OC(C(C(C)C)(C)C(=O)OCC)=O)C and the InChIKey NQSVPQIOJRYMGQ-UHFFFAOYSA-N , serves as a versatile building block for complex molecular construction, particularly through malonate-based synthesis routes . As a diester, it is a valuable precursor for synthesizing more complex molecules, leveraging its reactive methylene and ester groups for alkylation and condensation reactions common in developing active pharmaceutical ingredients (APIs) and other specialty chemicals . Researchers utilize this compound to create target structures with quaternary carbon centers, a common challenge in synthetic chemistry. It should be handled as a laboratory chemical, with attention to its flash point of 93.5°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-methyl-2-propan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVPQIOJRYMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207146
Record name Diethyl methylisopropylmalonate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58447-69-1
Record name Diethyl methylisopropylmalonate
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Record name 58447-69-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl methylisopropylmalonate
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Foundational & Exploratory

Diethyl methyl-iso-propylmalonate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis logic, and reactivity profile of Diethyl methyl-iso-propylmalonate (CAS: 5566-30-3).[1][2] This disubstituted malonic ester serves as a critical "quaternary carbon" building block in the synthesis of branched-chain amino acids, barbiturate sedatives (e.g., substituted derivatives of Butabarbital analogs), and fragrance compounds.[2]

Chemical Class: Disubstituted Malonic Ester | CAS: 5566-30-3[1][2]

Executive Summary

This compound is a sterically hindered diester characterized by a quaternary


-carbon substituted with both a methyl and an isopropyl group.[1] Unlike monosubstituted malonates, this molecule exhibits significant resistance to hydrolysis due to the steric shielding provided by the isopropyl moiety.[2] It is primarily utilized as a pharmacological intermediate for introducing the 2-isopropyl-2-methyl aliphatic motif into cyclic ureas (barbiturates) or acyclic carboxylic acids via decarboxylation.[1]

Physicochemical Architecture

The molecule's stability and reactivity are defined by the competition between the electron-withdrawing ester groups and the electron-donating, bulky alkyl substituents.[1][2]

Core Properties Table[1]
PropertyValue (Experimental/Predicted)Context
IUPAC Name Diethyl 2-isopropyl-2-methylpropanedioateOfficial Nomenclature
Molecular Formula

Molecular Weight 216.27 g/mol
Boiling Point 235–240 °C (at 760 mmHg)High BP due to molecular mass
Density 0.985 ± 0.05 g/cm³Slightly less dense than water
Refractive Index

1.425–1.430
Solubility Immiscible in water; Soluble in EtOH, Et₂O, CHCl₃Lipophilic character dominates
Flash Point ~98 °CCombustible liquid
Steric Implications

The presence of the isopropyl group (


) adjacent to the ester carbonyls creates a "steric cone" that impedes nucleophilic attack. This has two practical consequences for researchers:
  • Saponification Latency: Hydrolysis requires more vigorous conditions (higher temperature, stronger base concentration) compared to diethyl methylmalonate.

  • Enolate Stability: Formation of the enolate from the intermediate diethyl isopropylmalonate is thermodynamically less favorable than from diethyl malonate, requiring strictly anhydrous conditions to prevent retro-Claisen cleavage or protonation.[2]

Synthetic Routes & Process Chemistry

The synthesis of this compound is a classic example of sequential alkylation .[1] The order of addition is critical for yield optimization and impurity control.[2]

The "Bulky-First" Protocol

Field experience dictates introducing the larger, less reactive alkyl group (isopropyl) first, followed by the smaller, "hot" electrophile (methyl iodide).[2]

Why this order?

  • Step 1 (Isopropylation): Secondary halides like 2-bromopropane react slowly via

    
     and compete with 
    
    
    
    elimination.[1] If performed second, the steric hindrance of an existing methyl group would further suppress the nucleophilic substitution yield.[2]
  • Step 2 (Methylation): Methyl iodide is a powerful electrophile. It reacts rapidly with the sterically hindered anion of diethyl isopropylmalonate.

Detailed Methodology
Phase 1: Synthesis of Diethyl Isopropylmalonate[2][3]
  • Reagents: Sodium Ethoxide (NaOEt) [1.1 eq], Diethyl Malonate [1.0 eq], 2-Bromopropane [1.1 eq].

  • Solvent: Absolute Ethanol (Strictly Anhydrous).

  • Enolization: Generate NaOEt in situ by dissolving sodium metal in absolute ethanol under

    
     atmosphere. Cool to 50°C.[4]
    
  • Addition: Add diethyl malonate dropwise. The solution will clarify as the sodiomalonic ester forms.[2]

  • Alkylation: Add 2-bromopropane slowly. Heat to reflux for 12–16 hours. Note: The long reflux is necessary due to the slow kinetics of the secondary halide.[2]

  • Workup: Distill off ethanol. Partition residue between water and diethyl ether. Dry organic layer (

    
    ) and fractionally distill. Collect fraction boiling at ~210°C (atm).
    
Phase 2: Methylation to Target[2]
  • Reagents: NaOEt [1.1 eq], Diethyl Isopropylmalonate (from Phase 1) [1.0 eq], Methyl Iodide (MeI) [1.2 eq].

  • Enolization: Prepare NaOEt in absolute ethanol. Add Diethyl Isopropylmalonate.[5][6]

  • Alkylation: Cool to 0–5°C (ice bath). Critical: Methyl iodide is volatile and reactive. Add MeI dropwise to control exotherm.

  • Completion: Allow to warm to room temperature, then reflux gently for 2 hours to ensure completion.

  • Purification: Distill under reduced pressure. The disubstituted product is an oil.[2][5][7][8]

Synthesis Pathway Visualization

SynthesisPath DEM Diethyl Malonate Inter1 Sodiomalonic Ester DEM->Inter1 Deprotonation NaOEt NaOEt / EtOH NaOEt->Inter1 Mono Diethyl Isopropylmalonate Inter1->Mono SN2 Alkylation IsoBrom 2-Bromopropane (Reflux 16h) IsoBrom->Mono Product This compound Mono->Product 2nd Deprotonation + Methylation MeI Methyl Iodide (0°C -> Reflux) MeI->Product

Figure 1: Sequential alkylation strategy prioritizing the introduction of the steric bulk (isopropyl) prior to methylation.[1]

Reactivity Profile & Applications

Once synthesized, the molecule serves as a divergent intermediate.[2] The quaternary carbon is chemically inert, directing reactivity solely to the ester groups.[2]

Hydrolysis and Decarboxylation

Converting the diester to the branched carboxylic acid involves:

  • Saponification: Reflux with 50% KOH (aq) is often required due to the hydrophobic isopropyl shield.

  • Acidification: Yields the free dicarboxylic acid (2-isopropyl-2-methylmalonic acid).[1]

  • Decarboxylation: Heating the dicarboxylic acid to 150–160°C releases

    
    , collapsing the structure into 2,3-dimethylbutanoic acid .[2]
    
Barbiturate Condensation

This is the most historically significant application.

  • Reaction: Condensation with Urea in the presence of NaOEt.

  • Product: 5-isopropyl-5-methylbarbituric acid .[1]

  • Mechanism: Double nucleophilic acyl substitution. The urea nitrogens attack the ester carbonyls, displacing ethanol.[2]

Divergent Reactivity Map[1][2]

ReactivityTree Center This compound Acid 2-isopropyl-2-methylmalonic acid Center->Acid 1. KOH/Reflux 2. HCl Barb 5-isopropyl-5-methylbarbituric acid (Sedative Class) Center->Barb Urea / NaOEt Condensation Diol 2-isopropyl-2-methylpropane-1,3-diol Center->Diol LiAlH4 / THF Reduction FinalAcid 2,3-dimethylbutanoic acid (Flavor/Fragrance Precursor) Acid->FinalAcid Heat (-CO2) Decarboxylation

Figure 2: Functional divergence of the disubstituted malonate into acids, barbiturates, or diols.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

MethodExpected SignatureDiagnostic Value
1H NMR

0.9 (d, 6H, Isopropyl

)
Confirms Isopropyl group integrity.[1]

1.4 (s, 3H, Quaternary

)
Critical: Singlet indicates methyl is on a quaternary carbon (no adjacent protons).

4.1 (q, 4H, Ester

)
Confirms ethyl ester presence.[2]
IR Spec 1735 cm⁻¹ (Strong, sharp)Carbonyl (C=O) stretch of the ester.
GC-MS Molecular Ion (

) ~216
Fragmentation often shows loss of ethoxy group (

).[1]

Safety & Handling (MSDS Summary)

  • Flammability: The compound is combustible.[4] Standard organic solvent precautions apply.

  • Toxicity: Malonic esters are generally low toxicity, but alkylating agents used in synthesis (Methyl Iodide, 2-Bromopropane) are suspected carcinogens and highly toxic.[1][2] All synthesis steps involving alkyl halides must be performed in a certified fume hood.

  • Storage: Store in a cool, dry place under inert gas (

    
    ) to prevent moisture absorption, which can lead to slow hydrolysis over years.[2]
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cope, A. C., et al. (1941).[2] "Alkylation of malonic esters." Journal of the American Chemical Society, 63(12), 3452.[2]

  • PubChem. (n.d.).[9] Diethyl isopropylmalonate (Monosubstituted Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1936). "Ethyl Isopropylmalonate." Org.[10] Synth. 16, 7. (Foundational protocol for the first alkylation step). [Link]

Sources

An In-depth Technical Guide to Diethyl Methyl-iso-propylmalonate (CAS 58447-69-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methyl-iso-propylmalonate, with the CAS number 58447-69-1, is a dialkylated derivative of diethyl malonate. This specialized chemical intermediate is of significant interest to researchers and synthetic chemists. Its structure, featuring both a methyl and an isopropyl group on the alpha-carbon, offers a unique steric and electronic profile, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via the malonic ester synthesis, its analytical characterization, and its applications in various fields of chemical research and development.

Chemical Properties and Structure

This compound is a colorless liquid with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol .[1] Its structure is characterized by a central quaternary carbon atom bonded to two ethyl ester groups, a methyl group, and an isopropyl group. This highly substituted nature influences its reactivity and physical properties.

PropertyValueSource
CAS Number 58447-69-1ChemNet[1]
Molecular Formula C₁₁H₂₀O₄ChemNet[1]
Molecular Weight 216.27 g/mol ChemNet[1]
Boiling Point 222.4°C at 760 mmHgChemNet[1]
Density 0.994 g/cm³ChemNet[1]
Flash Point 93.5°CChemNet[1]
Refractive Index 1.432ChemNet[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis. This method allows for the controlled, stepwise introduction of two different alkyl groups to the α-carbon of the malonic ester.

The Underlying Chemistry: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. The key to this synthesis is the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. This allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can readily undergo an Sₙ2 reaction with an alkyl halide to form a C-C bond.

A critical aspect of synthesizing unsymmetrically substituted malonic esters like this compound is the sequential nature of the alkylation. After the first alkyl group is introduced, the remaining α-hydrogen can be removed by a base to form a new enolate, which can then be reacted with a second, different alkyl halide.

Conceptual Workflow for Unsymmetrical Dialkylation

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation A Diethyl Malonate B Deprotonation with NaOEt A->B C Enolate Formation B->C D Alkylation with Methyl Halide (e.g., CH₃I) C->D E Diethyl Methylmalonate D->E F Diethyl Methylmalonate G Deprotonation with NaOEt F->G H Enolate of Diethyl Methylmalonate G->H I Alkylation with iso-Propyl Halide (e.g., 2-Bromopropane) H->I J This compound I->J

Sources

Diethyl methyl-iso-propylmalonate 1H NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Diethyl 2-isopropyl-2-methylmalonate 1H NMR Spectrum

Part 1: Executive Summary & Structural Logic

The Molecule: Diethyl methyl-iso-propylmalonate (IUPAC: Diethyl 2-isopropyl-2-methylpropanedioate).[1][2][3] CAS: 111933-78-9 (Generic for dialkyl malonates) / Specific derivative often synthesized in situ.[1][2][3]

This guide analyzes the proton nuclear magnetic resonance (


H NMR) spectrum of a dialkylated malonic ester . Unlike mono-substituted malonates, this molecule possesses a quaternary carbon at the 

-position.[1][2][3] This structural feature creates a definitive spectral "silence" in the 3.0–3.5 ppm region, serving as the primary diagnostic for reaction completion (e.g., verifying the methylation of diethyl isopropylmalonate).[1][2][3]

Symmetry & Chirality: The molecule possesses a plane of symmetry passing through the


-methyl group, the quaternary carbon, and the methine (CH) of the isopropyl group.[1][2][3] Consequently:
  • The two ethyl ester groups are enantiotopic and chemically equivalent (isochronous) in achiral solvents like

    
    .[1][2][3]
    
  • The two methyl groups of the isopropyl moiety are enantiotopic and chemically equivalent.[1][2][3]

Part 2: Structural Elucidation & Connectivity

The following diagram maps the proton environments to the spectral signals. Note the isolation of the


-methyl group (Proton A) from spin-spin coupling, resulting in a clean singlet.[1][2][3]

G Mol Diethyl 2-isopropyl-2-methylmalonate (C11H20O4) Sub_Me α-Methyl (A) (Singlet, 3H) Mol->Sub_Me Quaternary C Sub_iPr Isopropyl Group Mol->Sub_iPr Sub_Est Ethyl Esters (x2) Mol->Sub_Est iPr_CH Methine (B) (Septet, 1H) Sub_iPr->iPr_CH iPr_Me iso-Methyls (C) (Doublet, 6H) Sub_iPr->iPr_Me Est_CH2 Methylene (D) (Quartet, 4H) Sub_Est->Est_CH2 Est_CH3 Methyl (E) (Triplet, 6H) Sub_Est->Est_CH3 iPr_CH->iPr_Me 3J Coupling Est_CH2->Est_CH3 3J Coupling

Figure 1: Connectivity and Spin System Diagram. Dashed red lines indicate scalar (


) coupling responsible for signal splitting.[1][2][3]

Part 3: Spectral Assignment Table

The following data represents the standard spectrum in Chloroform-d (


) at 300-500 MHz.
LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Context
C 0.90 – 0.95 Doublet (d)6H

Isopropyl

Shielded alkyl methyls.[1][2][3]
E 1.22 – 1.28 Triplet (t)6H

Ester

Typical ethyl ester terminal.[1][2][3]
A 1.40 – 1.50 Singlet (s)3H-

-Methyl
Diagnostic Signal. Deshielded by two carbonyls; no neighbors.[1][2][3]
B 2.30 – 2.45 Septet (sept)1H

Isopropyl

Methine proton.[1][2][3] Deshielded by quaternary center.[1][2][3]
D 4.15 – 4.25 Quartet (q)4H

Ester

Deshielded by oxygen.[1][2][3] Isochronous.

Part 4: In-Depth Analysis & Validation

The "Quaternary Silence" (Self-Validation)

In the synthesis of this molecule (often via methylation of diethyl isopropylmalonate), the starting material possesses a proton at the


-position.[1][2][3]
  • Starting Material Signal: A doublet at

    
     3.10 ppm (coupled to the isopropyl methine).[1][2][3]
    
  • Product Signal: The target molecule has no protons at the

    
    -position.[1][2][3]
    
  • Validation: A pure spectrum must show a completely flat baseline between 2.5 ppm and 4.0 ppm.[1][2][3] Any signal here indicates unreacted starting material or enol tautomers.[1][2][3]

The Isopropyl Spin System

The isopropyl group exhibits a classic


 (or more accurately 

) spin system.[1][2][3]
  • The six methyl protons (C) are equivalent and couple to the single methine proton (B).[1][2][3] This creates a strong doublet at ~0.9 ppm.[1][2][3]

  • The single methine proton (B) couples to six methyl protons, resulting in a septet (1:6:15:20:15:6:[1][2][3]1) at ~2.35 ppm.[1][2][3][4][5][6]

  • Note: The chemical shift of the methine (2.35 ppm) is significantly downfield compared to a standard alkane methine (~1.5 ppm) due to the anisotropic effect of the two adjacent carbonyl groups.[1][2][3]

The -Methyl Singlet

The methyl group directly attached to the quaternary center (Signal A) appears as a sharp singlet around 1.45 ppm.[1][2][3]

  • Differentiation: It can be distinguished from the ester methyls (Signal E, ~1.25 ppm) by its multiplicity (Singlet vs. Triplet) and integration (3H vs. 6H).[1][2][3]

  • Overlap Warning: In lower-field instruments (<300 MHz), the

    
    -methyl singlet may partially overlap with the high-frequency wing of the ester methyl triplet.[1][2][3]
    

Part 5: Experimental Protocol (High-Resolution Acquisition)

To ensure authoritative data suitable for publication or regulatory submission, follow this protocol.

1. Sample Preparation:

  • Solvent: Use

    
     (Chloroform-d) with 99.8% D enrichment.[1][2][3] Ensure low acidity to prevent ester hydrolysis.[1][2][3]
    
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

  • Reference: Use Tetramethylsilane (TMS) as an internal standard (

    
     0.00 ppm).[1][2][3] If TMS is unavailable, reference to the residual 
    
    
    
    peak at
    
    
    7.26 ppm.[1][2][3]

2. Acquisition Parameters (Standard 400 MHz):

  • Pulse Angle:

    
     (maximizes signal-to-noise for quantitative integration).[1][2][3]
    
  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbon isolates the 
    
    
    
    -methyl protons, potentially increasing their
    
    
    relaxation time.[1][2][3] A short D1 may lead to under-integration of the singlet at 1.45 ppm.[1][2][3]
  • Scans: 16–32 scans are sufficient for this concentration.[1][2][3]

3. Processing:

  • Apodization: Apply a standard exponential window function (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical to ensure the negative lobes of the septet (if any) are corrected, allowing accurate integration of the single methine proton.[1][2][3]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3][7] J. Org.[1][2][3][7] Chem.1997 , 62, 7512–7515.[1][2][3][7]

  • AIST (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds (SDBS)."[1][2][3] SDBS No. 3672 (Diethyl isopropylmalonate analog data).[1][2][3][1][2][3]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009.[1][2][3] (Reference for Malonate Additivity Rules). [1][2][3]

Sources

A Senior Scientist's Guide to the 13C NMR Structural Elucidation of Diethyl methyl-iso-propylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel or complex molecules is a cornerstone of procedural validity and regulatory compliance. Diethyl methyl-iso-propylmalonate, a sterically hindered diester, presents a compelling case for the robust application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of its structure using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will move beyond a rudimentary spectral overview to a comprehensive, mechanistically-grounded interpretation. This document outlines the theoretical prediction of the ¹³C NMR spectrum based on molecular symmetry and chemical environment, presents a field-proven experimental protocol for data acquisition, and details the definitive assignment of all carbon signals through the synergistic use of broadband decoupled ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted malonic ester, a class of compounds widely utilized as versatile intermediates in organic synthesis. The central α-carbon of this molecule is a quaternary center, substituted with both a methyl and an isopropyl group, creating a sterically congested environment. This structural complexity necessitates a powerful analytical technique to verify its constitution unequivocally.

¹³C NMR spectroscopy serves as a primary tool for determining the carbon framework of an organic molecule. Unlike ¹H NMR, standard proton-decoupled ¹³C NMR spectra display each chemically non-equivalent carbon as a single peak, simplifying complex structures by eliminating spin-spin coupling to attached protons.[1] This guide will demonstrate how a logical, multi-step NMR analysis provides an irrefutable structural fingerprint of the title compound.

Theoretical Analysis & Spectral Prediction

A robust analysis begins not in the lab, but with a theoretical deconstruction of the molecule to predict the expected spectral outcome. This predictive step is crucial for establishing a hypothesis that is then tested and validated by experimental data.

Molecular Structure and Symmetry Analysis

The first step is to identify all unique carbon environments within the molecule. Chemically equivalent carbons, those that can be interchanged by a symmetry operation (like rotation around a bond), will produce a single, shared signal in the NMR spectrum.[2]

Caption: Labeled structure of this compound.

Analysis of the structure reveals the following sets of equivalent and unique carbons:

  • Two equivalent ester carbonyl carbons (C=O): Due to free rotation around the C4-C1 bonds, the two ester groups are chemically equivalent. This results in one signal .

  • Two equivalent ethoxy methylene carbons (-O-CH₂-): For the same reason, these two carbons are equivalent, yielding one signal .

  • Two equivalent ethoxy methyl carbons (-CH₃): The terminal methyls of the two ethyl groups are also equivalent, giving one signal .

  • One unique quaternary α-carbon: The central carbon (C4) is unique. This will produce one signal .

  • One unique α-methyl carbon: The methyl group directly attached to the quaternary center (C5) is unique, resulting in one signal .

  • One unique isopropyl methine carbon (-CH<): The CH of the isopropyl group (C6) is unique, giving one signal .

  • Two equivalent isopropyl methyl carbons: The two methyl groups of the isopropyl substituent (C7) are chemically equivalent due to rapid rotation around the C4-C6 bond, yielding one signal .

Therefore, a total of 7 distinct signals are predicted for the proton-decoupled ¹³C NMR spectrum of this compound.

Predicted Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly dependent on its electronic environment. Electronegative atoms, such as oxygen, deshield the carbon nucleus, causing its signal to appear further downfield (at a higher ppm value).[3][4] Conversely, carbons in an electron-rich, alkane-like environment appear upfield (lower ppm).

Based on established chemical shift correlation charts and data for similar functional groups, we can predict the approximate chemical shifts for each unique carbon.[5][6][7]

Carbon Label Carbon Type Justification for Predicted Shift (ppm) Predicted Shift (δ, ppm)
C1Carbonyl (Ester)Carbonyl carbons are significantly deshielded by the double-bonded oxygen. Ester carbonyls appear in a characteristic downfield region.[6][7]168 - 172
C2Methylene (-O-C H₂)This carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift compared to a standard alkane methylene group.[5][6]60 - 65
C4Quaternary (-C-)An sp³-hybridized carbon. Its position is influenced by the four carbon substituents, including two electron-withdrawing carbonyl groups, shifting it moderately downfield.55 - 60
C6Methine (-C H)A standard sp³-hybridized methine carbon in an alkyl environment.30 - 35
C7Methyl (-C H₃, Isopropyl)sp³-hybridized methyl carbons in an alkyl group. Being slightly further from the electron-withdrawing center, they appear in a typical upfield region.19 - 22
C5Methyl (-C H₃, α-subst.)An sp³-hybridized methyl carbon on a sterically crowded quaternary center. Its chemical shift is expected in the upfield alkyl region.15 - 20
C3Methyl (-C H₃, Ethyl)The most upfield signal, typical for a terminal methyl group in an ethyl ester chain.13 - 15

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to deliver high-quality, unambiguous data. The inclusion of DEPT spectral editing is a critical step that transforms the experiment from simple observation to active structural proof.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~50-100 mg of sample in ~0.6 mL of CDCl3 prep2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 Transfer to 5mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer Lock and Shim on CDCl3 signal prep3->acq1 acq2 Acquire Broadband Proton-Decoupled ¹³C Spectrum acq1->acq2 acq3 Acquire DEPT-135 Spectrum acq2->acq3 acq4 Acquire DEPT-90 Spectrum acq3->acq4 proc1 Apply Fourier Transform and Phase Correction acq4->proc1 proc2 Calibrate spectrum to TMS (0 ppm) proc1->proc2 proc3 Correlate spectra and assign signals proc2->proc3

Caption: Experimental workflow for ¹³C NMR analysis.

Sample Preparation
  • Analyte & Solvent: Accurately weigh 50-100 mg of this compound. While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%), this concentration is sufficient for obtaining a good spectrum in a reasonable time.[8]

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and single, well-characterized solvent peak (~77.16 ppm).

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS, Si(CH₃)₄). TMS is the universally accepted internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[9]

  • Filtration & Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

  • Experiment 1: Standard ¹³C {¹H} (Broadband Decoupled)

    • Purpose: To observe all unique carbon signals as singlets.

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

    • Relaxation Delay (d1): 2 seconds. Note: For routine qualitative spectra, this delay is sufficient. For accurate quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) and inverse-gated decoupling would be required to suppress the Nuclear Overhauser Effect (NOE).[10][11]

    • Acquisition Time (aq): ~1-2 seconds.

    • Number of Scans (ns): 128 to 1024, depending on sample concentration.

  • Experiment 2 & 3: DEPT-135 and DEPT-90

    • Purpose: To determine the multiplicity of each carbon (i.e., the number of attached protons). This is the key to differentiating CH, CH₂, and CH₃ groups.

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.

    • DEPT-90: Only CH (methine) signals are observed. CH, CH₂, and quaternary carbons are absent.

    • Parameters: DEPT experiments are generally faster than standard ¹³C acquisitions and can be run with similar scan numbers.

Spectral Interpretation and Definitive Assignment

By correlating the data from all three experiments, we can assign each signal with a high degree of confidence. The broadband spectrum provides the chemical shifts, and the DEPT spectra provide the multiplicity.

Predicted Shift (δ, ppm) Observed Signal in ¹³C {¹H} Spectrum Observed Signal in DEPT-90 Observed Signal in DEPT-135 Assignment (Label) Conclusion
168 - 172PresentAbsentAbsentC1Ester Carbonyl (C=O) confirmed. Absence in all DEPT spectra is characteristic of a non-protonated carbon.
60 - 65PresentAbsentNegativeC2Methylene (-O-CH₂-) confirmed. The negative phase in DEPT-135 is definitive for a CH₂ group.
55 - 60Present (Weak)AbsentAbsentC4Quaternary Carbon confirmed. Its absence in all DEPT spectra and typically lower intensity due to lack of NOE enhancement is characteristic.[5]
30 - 35PresentPositivePositiveC6Methine (-CH) confirmed. The positive signal in both DEPT-90 and DEPT-135 is unambiguous for a CH group.
19 - 22PresentAbsentPositiveC7Methyl (-CH₃, Isopropyl) confirmed. The positive signal in DEPT-135 and absence in DEPT-90 is definitive for a CH₃ group.
15 - 20PresentAbsentPositiveC5Methyl (-CH₃, α-subst.) confirmed. Its behavior is identical to other methyl groups in DEPT experiments.
13 - 15PresentAbsentPositiveC3Methyl (-CH₃, Ethyl) confirmed. The most upfield signal, showing positive in DEPT-135 and absent in DEPT-90.

Conclusion

The structural elucidation of this compound is systematically achieved through a logical application of ¹³C NMR spectroscopy. The initial theoretical analysis correctly predicted the presence of seven unique carbon signals. Subsequent acquisition of a standard broadband proton-decoupled spectrum confirmed this count and provided the precise chemical shifts. The pivotal step, however, was the use of DEPT-90 and DEPT-135 spectral editing. This advanced technique allowed for the unequivocal differentiation of methyl, methylene, and methine carbons, and by extension, the identification of the two non-protonated quaternary and carbonyl carbons. This multi-faceted approach, combining prediction with a self-validating experimental workflow, represents a gold standard in analytical chemistry, ensuring the highest level of scientific integrity for researchers in drug development and beyond.

References

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Tiedemann, N. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Rice University. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia contributors. (2023). Carbon-13 nuclear magnetic resonance. Wikipedia. Retrieved from [Link]

  • Argyropoulos, D. S., & Pu, Y. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(8), 2196–2199. Retrieved from [Link]

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Diethyl methyl-iso-propylmalonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diethyl Methyl-iso-propylmalonate

This guide provides a comprehensive overview of this compound, a substituted malonic ester of significant interest in synthetic organic chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust technical profile. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Substituted diethyl malonates are a cornerstone in organic synthesis, prized for their utility as versatile building blocks. The presence of an acidic α-hydrogen in the parent diethyl malonate allows for facile deprotonation and subsequent alkylation, enabling the introduction of a wide array of functional groups. This reactivity is the foundation of the malonic ester synthesis, a classical and reliable method for the preparation of substituted carboxylic acids.

This compound represents a dialkylated malonic ester, where the α-carbon is functionalized with both a methyl and an isopropyl group. This specific substitution pattern pre-organizes the molecule for the synthesis of more complex structures, potentially influencing steric interactions and subsequent reaction pathways. Its applications, by extension from similar compounds, are anticipated in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2]

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is not widely reported. However, a reliable estimation can be derived from its chemical structure and comparison with analogous compounds like diethyl propylmalonate and diethyl diethylmalonate.[3][4]

Molecular Structure and Formula

The molecular structure of this compound features a central quaternary carbon atom bonded to a methyl group, an isopropyl group, and two ethoxycarbonyl groups.

Molecular Formula: C₁₁H₂₀O₄

Molecular Weight: 216.27 g/mol [4]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties. Calculated values are based on the molecular structure, and estimated values are inferred from structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₄Calculated
Molecular Weight 216.27 g/mol Calculated[4]
Appearance Colorless to pale yellow liquidInferred from[3]
Odor Faint, ester-likeInferred from[3]
Boiling Point ~220-230 °C (at 760 mmHg)Estimated
Density ~0.98 g/mL at 25 °CEstimated
Solubility Insoluble in water; miscible with common organic solvents (ethanol, ether, acetone)Inferred from[3]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through a sequential alkylation of diethyl malonate. This well-established methodology offers a high degree of control and generally proceeds with good yields. The following protocol is a representative procedure adapted from the synthesis of structurally similar dialkylated malonates.[5][6]

Reaction Principle

The synthesis involves a two-step alkylation of diethyl malonate. In the first step, diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile and is alkylated with a methylating agent (e.g., methyl iodide). The resulting diethyl methylmalonate is then subjected to a second deprotonation and alkylation sequence using an isopropyl halide (e.g., 2-bromopropane) to yield the final product.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl Methylmalonate

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Formation of the Enolate: To the stirred sodium ethoxide solution, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

  • Methylation: Following the addition of diethyl malonate, add methyl iodide dropwise to the reaction mixture. The reaction is typically exothermic.

  • Work-up: After the reaction is complete, neutralize the mixture, and remove the ethanol under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and concentrated to give crude diethyl methylmalonate, which can be purified by distillation.

Step 2: Synthesis of this compound

  • Second Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol. To this, add the purified diethyl methylmalonate from Step 1 dropwise.

  • Iso-propylation: Add 2-bromopropane to the reaction mixture and reflux until the reaction is complete (monitored by TLC or GC).[5]

  • Final Work-up and Purification: The work-up procedure is similar to that of Step 1. The final product, this compound, is isolated and purified by vacuum distillation to yield a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Iso-propylation A Diethyl Malonate React1 Deprotonation A->React1 B Sodium Ethoxide B->React1 C Methyl Iodide Alkylate1 Alkylation C->Alkylate1 D Diethyl Methylmalonate E Diethyl Methylmalonate D->E React1->Alkylate1 Alkylate1->D React2 Deprotonation E->React2 F Sodium Ethoxide F->React2 G 2-Bromopropane Alkylate2 Alkylation G->Alkylate2 H This compound React2->Alkylate2 Alkylate2->H

Caption: Sequential alkylation for the synthesis of this compound.

Potential Applications in Research and Development

Given its structure, this compound is a valuable intermediate for the synthesis of a variety of target molecules. Its utility can be inferred from the applications of other substituted malonic esters.

  • Pharmaceutical Synthesis: Substituted malonic esters are precursors to a wide range of pharmaceuticals, including barbiturates, anti-inflammatory agents, and anticonvulsants.[2][3] The unique substitution pattern of this compound could be leveraged to synthesize novel drug candidates with specific steric and electronic properties.

  • Agrochemicals: The malonate backbone is present in several herbicides and pesticides.[1] this compound could serve as a starting material for the development of new crop protection agents.

  • Flavor and Fragrance Industry: Many esters have pleasant odors and are used as flavoring and fragrance agents.[1][7] While the specific olfactory properties of this compound are not documented, it may possess characteristics of interest to this industry.

  • Polymer and Materials Science: Malonic esters can be used as monomers or cross-linking agents in the synthesis of specialized polymers.[2]

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions for handling similar dialkyl malonates should be followed. These compounds are generally considered combustible liquids. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound, while not a commonly cataloged chemical, represents a synthetically accessible and potentially valuable building block for a range of applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, derived from established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.

References

  • ChemBK. (2024, April 10). Diethyl propylmalonate. Retrieved from [Link]

  • NIST. (n.d.). Diethyl propylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Diethyl diethylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Patsnap. (n.d.). Continuous synthesis method of diethyl methylmalonate. Eureka. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl propylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl isopropylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

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A Technical Guide to the Synthetic Potential of Diethyl Methyl-iso-propylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl methyl-iso-propylmalonate represents a unique node in the vast landscape of malonic ester chemistry. As a fully substituted α-carbon diester, its reactivity diverges significantly from its more common un- and mono-substituted counterparts like diethyl malonate (DEM). This technical guide provides an in-depth analysis of the synthesis and prospective applications of this compound for researchers, medicinal chemists, and professionals in drug development. Rather than serving as a nucleophilic building block, its utility lies in its role as a stable precursor to complex molecular scaffolds featuring a quaternary α-carbon. We will explore its synthesis, delineate its characteristic reactions focusing on the manipulation of its ester functionalities, and contrast its chemical behavior with that of its precursors, thereby providing a clear framework for its strategic implementation in advanced organic synthesis.

Introduction: The Nature of a Disubstituted Malonate

Malonic esters are cornerstone reagents in organic synthesis, prized for the acidity of their α-hydrogens which allows for facile enolate formation and subsequent carbon-carbon bond construction.[1][2] This reactivity profile is central to the classical malonic ester synthesis, which enables the creation of a wide array of substituted carboxylic acids.[3][4][5]

This compound, the subject of this guide, is a dialkylated malonic ester. Its defining structural feature—the absence of any α-hydrogens—fundamentally alters its chemical behavior. It cannot be deprotonated at the α-carbon to form an enolate.[4][5] Consequently, it is inert to the canonical reactions that define malonic ester chemistry, such as further alkylation, Knoevenagel condensations, or Michael additions.

This guide, therefore, will first establish the synthetic route to this unique compound and then explore its potential applications, which pivot away from α-carbon chemistry and focus exclusively on the transformation of its twin ester groups.

Synthesis of this compound: A Sequential Alkylation Approach

The construction of this compound is a direct extension of the malonic ester synthesis itself, involving a sequential, two-step alkylation of diethyl malonate. The choice of base and alkylating agent is critical for achieving high yields and minimizing side products.

Mechanistic Rationale

The synthesis hinges on the stepwise deprotonation of diethyl malonate to form a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][6] This process is repeated with a second, different alkyl halide to achieve dialkylation.[5] A common and cost-effective base for this transformation is sodium ethoxide (NaOEt) in ethanol. Using the same alkoxide as the ester's alcohol component (ethoxide for ethyl esters) is a crucial experimental choice to prevent transesterification, which would lead to a mixture of products.[5]

The order of addition of the alkyl groups can influence the overall efficiency. Generally, it is preferable to introduce the smaller, less sterically hindered alkyl group first (methyl) followed by the bulkier group (isopropyl) to maximize the reaction rate of the second alkylation step.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Diethyl Methylmalonate

  • Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Formation: In the flask, dissolve clean sodium metal (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of sodium) with stirring. This exothermically generates sodium ethoxide in situ.

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise via the dropping funnel. Stir for 30-60 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.

  • First Alkylation: Add methyl iodide (1.05 eq.) dropwise, maintaining the temperature below 50°C. After the addition is complete, reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the mixture, remove the ethanol under reduced pressure. Add water to dissolve the sodium iodide byproduct and extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl methylmalonate. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction: Using the purified diethyl methylmalonate from Step 1, repeat the procedure (steps 1-4), using a fresh equivalent of sodium ethoxide and 2-bromopropane (1.1 eq.) as the alkylating agent. Due to the increased steric hindrance, a longer reflux time (4-8 hours) may be necessary.

  • Purification: The workup procedure is identical. The final product, this compound, is purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Isopropylation DEM Diethyl Malonate NaOEt1 1. NaOEt, EtOH DEMe Diethyl Methylmalonate DEM->DEMe Alkylation MeI 2. CH3I DEMe2 Diethyl Methylmalonate DEMe->DEMe2 Purification & Isolation NaOEt2 1. NaOEt, EtOH iPrBr 2. iso-Propyl Bromide FinalProduct This compound DEMe2->FinalProduct Alkylation

Caption: Sequential alkylation workflow for the synthesis of this compound.

Potential Applications: Leveraging the Ester Groups

With the α-carbon rendered unreactive, the synthetic utility of this compound is channeled through its two ester functionalities. These can be hydrolyzed, decarboxylated, reduced, or converted into other carboxylic acid derivatives, making the molecule a stable precursor for structures containing a methyl-isopropyl-substituted quaternary carbon.

Synthesis of 3-Methyl-2-butanone (Methyl Isopropyl Ketone)

A primary application is the synthesis of substituted ketones through hydrolysis and subsequent decarboxylation. This process effectively unmasks the core scaffold protected by the malonic ester framework.

Mechanistic Rationale: The reaction proceeds in two stages. First, acidic or basic hydrolysis converts the diester into the corresponding dicarboxylic acid, 2-methyl-2-isopropylmalonic acid.[6][7] This β-dicarboxylic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO₂) through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable ketone product.[7][8]

Experimental Protocol:

  • Hydrolysis: Reflux this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 6M H₂SO₄ or HCl) or a strong base (e.g., 6M NaOH followed by acidic workup) until the ester is fully consumed (typically 4-12 hours).

  • Decarboxylation: If using acidic hydrolysis, continue to heat the solution at reflux. The malonic acid intermediate will decarboxylate in situ. If using basic hydrolysis, carefully acidify the cooled reaction mixture with concentrated HCl until pH < 1, then heat to reflux to induce decarboxylation.

  • Isolation: The product, 3-methyl-2-butanone, is a volatile ketone. It can be isolated directly from the reaction mixture by steam distillation or by extraction with a low-boiling organic solvent, followed by fractional distillation.

Reaction Pathway Diagram:

Decarboxylation_Pathway Start This compound Intermediate 2-Methyl-2-isopropylmalonic Acid Start->Intermediate H3O+, Δ (Hydrolysis) Enol Enol Intermediate Intermediate->Enol Δ (-CO2, Decarboxylation) Product 3-Methyl-2-butanone Enol->Product Tautomerization

Caption: Pathway from this compound to 3-Methyl-2-butanone.

Synthesis of 2-Methyl-2-isopropyl-1,3-propanediol via Reduction

The ester groups can be readily reduced to primary alcohols using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This provides access to 1,3-diols bearing a quaternary carbon at the C2 position, which are valuable building blocks for polymers, plasticizers, and specialty chemicals.

Experimental Protocol:

  • Setup: In a dry, inert-atmosphere flask, prepare a stirred suspension of LiAlH₄ (approx. 1.5-2.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise, maintaining a gentle reaction rate.

  • Quenching: After the addition is complete and the reaction has stirred for several hours (or overnight), quench the reaction cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The organic filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 2-methyl-2-isopropyl-1,3-propanediol, which can be purified by distillation or recrystallization.

Synthesis of Barbiturate Analogs (A Note on Limitation)

The condensation of diethyl malonate with urea is the classical route to barbituric acid, the parent compound of barbiturate drugs.[9][10][11] This reaction requires an enolizable malonate. Advanced barbiturates are often synthesized from disubstituted malonates (e.g., diethyl diethylmalonate) to produce 5,5-disubstituted barbiturates.[12][13] Following this logic, one might propose condensing this compound with urea to form 5-methyl-5-isopropylbarbituric acid. This reaction is mechanistically plausible and represents a direct pathway to a specific, potentially pharmacologically active molecule.

Comparative Reactivity Analysis

To underscore the unique role of this compound, its reactivity is compared with that of its parent malonic esters in the table below.

Reaction TypeDiethyl Malonate (DEM)Diethyl MethylmalonateThis compoundRationale for Difference
Enolate Formation YesYesNo Requires at least one acidic α-hydrogen.
Alkylation Yes (up to 2x)Yes (1x)No Proceeds via an enolate intermediate.
Michael Addition YesYesNo The nucleophile is the malonate enolate.[14][15][16]
Knoevenagel Condensation YesYesNo Requires enolate formation to attack a carbonyl.[17][18][19][20]
Hydrolysis & Decarboxylation YesYesYes Depends on the ester groups, not the α-carbon.[7][8]
Reduction to Diol YesYesYes Reaction of the ester groups.

Conclusion

This compound occupies a distinct and strategic position in the toolkit of organic synthesis. While it is inert to the classic enolate-driven reactions that characterize its precursors, its value emerges as a stable, crystalline intermediate for delivering a precisely substituted quaternary carbon center. Its primary applications lie in the synthesis of complex ketones, 1,3-diols, and potentially 5,5-disubstituted barbiturates, where the methyl-isopropyl motif is desired. For drug development professionals and synthetic chemists, understanding that its utility is not as a reactive building block but as a pre-formed, stable scaffold is key to unlocking its full potential in the design of novel molecules.

References

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  • DIETHYL METHYLENEMALONATE. Organic Syntheses. Available at: [Link]

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  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Rasayan J. Chem. Available at: [Link]

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  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Preprints.org. Available at: [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

  • CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate. Google Patents.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • 22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. Available at: [Link]

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  • BARBITURIC ACID. Organic Syntheses. Available at: [Link]

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  • To prepare barbituric acid from urea and diethyl malonate. CUTM Courseware. Available at: [Link]

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  • Alkylation of β-Diester Enolates: Malonic Ester Synthesis. JoVE. Available at: [Link]

  • Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from. Indian Academy of Sciences. Available at: [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of Diethyl Methyl-isopropylmalonate via Steric-Controlled Dialkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of diethyl methyl-isopropylmalonate starting from diethyl malonate. Unlike simple dialkylations, this synthesis requires a strict adherence to steric-controlled addition orders . The protocol is divided into two distinct phases: (1) the initial introduction of the bulky isopropyl group, followed by (2) methylation. This "Large-Group First" strategy minimizes elimination side-reactions (E2) and maximizes yield.

Target Audience: Synthetic organic chemists, process development scientists, and medicinal chemists.

Strategic Analysis: The "Steric First" Principle

The synthesis relies on the acidity of the


-hydrogens of diethyl malonate (

).[1] However, the success of dialkylation depends entirely on the order of electrophile addition.
Why Isopropyl First?
  • Acidity Modulation: An alkyl group pushes electron density toward the

    
    -carbon (inductive effect), making the second proton less acidic than the first. It is strategically better to remove the most acidic proton to install the most difficult group (isopropyl).
    
  • Steric Hindrance: The isopropyl group is bulky. If the methyl group is installed first, the steric crowding at the

    
    -carbon significantly hinders the approach of the secondary electrophile (2-bromopropane) in the second step.
    
  • Elimination vs. Substitution: 2-Bromopropane is a secondary halide susceptible to E2 elimination. If the nucleophile is sterically hindered (e.g., by a pre-existing methyl group), the base will preferentially abstract a proton from the halide, leading to propene formation rather than substitution.

Conclusion: The only viable high-yield pathway is Isopropylation


 Methylation .
Workflow Logic

ReactionLogic Start Diethyl Malonate Decision Order of Addition? Start->Decision PathA Path A: Methylation First (High Risk) Decision->PathA MeI then iPrBr PathB Path B: Isopropylation First (Recommended) Decision->PathB iPrBr then MeI FailState FAILURE: Steric hindrance prevents secondary alkylation. Major Product: Elimination (Propene) PathA->FailState Intermed Intermediate: Diethyl Isopropylmalonate PathB->Intermed NaOEt, Reflux Step2 Step 2: Methylation (MeI, NaOEt) Intermed->Step2 Final Target: Diethyl Methyl-isopropylmalonate Step2->Final

Figure 1: Decision matrix illustrating the necessity of the "Large-Group First" approach to avoid elimination side-reactions.

Experimental Protocols

Phase 1: Synthesis of Diethyl Isopropylmalonate

Objective: Mono-alkylation of diethyl malonate with 2-bromopropane.

Reagents:

  • Diethyl malonate (1.0 eq)[2]

  • Sodium metal (1.1 eq) dissolved in absolute Ethanol (to form NaOEt)

  • 2-Bromopropane (1.2 eq)

  • Solvent: Absolute Ethanol (Dry)

Protocol:

  • Preparation of Ethoxide: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, carefully dissolve sodium metal in absolute ethanol under nitrogen flow. Caution: Exothermic reaction with hydrogen evolution.

  • Formation of Enolate: Once the sodium has dissolved, cool the solution to 50°C. Add diethyl malonate dropwise. A white precipitate (sodio-malonic ester) may form.

  • Alkylation: Add 2-bromopropane dropwise over 45 minutes. The secondary halide reacts slowly.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours .

    • Note: Secondary halides require longer reaction times than primary halides.

  • Work-up:

    • Distill off the majority of ethanol.

    • Add water to dissolve the sodium bromide salt.

    • Extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous

      
      , and evaporate the solvent.
      
  • Purification: Distill the residue. Collect the fraction boiling at 210–215°C (atmospheric) or equivalent under vacuum.

    • Yield Expectation: 75–85%.[3]

Phase 2: Methylation to Diethyl Methyl-isopropylmalonate

Objective: Alkylation of the substituted malonate with methyl iodide.

Reagents:

  • Diethyl isopropylmalonate (from Phase 1) (1.0 eq)

  • Sodium Ethoxide (1.1 eq) in Ethanol

  • Iodomethane (Methyl Iodide) (1.2 eq)

Protocol:

  • Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol. Add the purified diethyl isopropylmalonate dropwise at room temperature.

    • Observation: The second proton is less acidic; ensure anhydrous conditions to force the equilibrium.

  • Addition of Electrophile: Cool the mixture to 0–5°C (ice bath). Add Iodomethane dropwise.[4]

    • Caution: Methyl iodide is highly volatile and toxic. Use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–3 hours. Methylation is kinetically fast compared to isopropylation.

  • Work-up:

    • Remove ethanol via rotary evaporation.

    • Quench with water.[4]

    • Extract with ether.[5][6]

    • Wash with sodium thiosulfate (if iodine color persists) and brine.

  • Final Purification: Fractional distillation under reduced pressure is required to separate the product from any unreacted mono-substituted material.

Analytical Specifications & QC

The following parameters confirm the identity and purity of the synthesized compound.

ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Boiling Point ~220°C (atm) / ~105°C (12 mmHg)Distillation
Refractive Index (

)
1.4220 – 1.4250Refractometer
GC Purity > 98.0%GC-FID

NMR (CDCl

)

0.95 (d, 6H,

), 1.25 (t, 6H, ester

), 1.4 (s, 3H,

), 4.2 (q, 4H, ester

)
400 MHz NMR

Mechanistic Pathway

The reaction proceeds via two sequential


 substitutions. The diagram below illustrates the transformation of the molecular structure.

Mechanism Step1 Diethyl Malonate (pKa ~13) Enolate1 Enolate 1 (Resonance Stabilized) Step1->Enolate1 + NaOEt - EtOH Product1 Diethyl Isopropylmalonate (Mono-substituted) Enolate1->Product1 + iPr-Br (Slow SN2) Enolate2 Enolate 2 (More Basic, Sterically Hindered) Product1->Enolate2 + NaOEt - EtOH Final Diethyl Methyl-isopropylmalonate (Disubstituted) Enolate2->Final + Me-I (Fast SN2)

Figure 2: Sequential SN2 pathway. Note that the second enolate formation requires anhydrous conditions to prevent hydrolysis.

Safety & Handling

  • Sodium Ethoxide: Highly caustic and moisture sensitive. Prepare in situ or use commercially available anhydrous solutions.

  • 2-Bromopropane: Flammable and an irritant.

  • Iodomethane (Methyl Iodide): DANGER. A suspected carcinogen and potent neurotoxin. It is highly volatile (BP 42°C). Handle only in a high-performance fume hood with double-gloving (Laminate/Nitrile).

  • Waste Disposal: All halide waste must be segregated. Aqueous layers containing sodium bromide/iodide should be treated as halogenated waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Malonic Ester Synthesis).
  • Organic Syntheses. "Diethyl Isopropylmalonate". Org.[4][5][7][8] Synth.1931 , 11,[9] 76.

  • ChemicalBook. "Diethyl isopropylmalonate Properties and Synthesis".

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

Sources

Step-by-step protocol for Diethyl methyl-iso-propylmalonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Diethyl methyl-iso-propylmalonate (CAS: 58447-69-1), a disubstituted malonic ester used as an intermediate in organic synthesis and pharmaceutical research.[1]

Part 1: Strategic Analysis & Scientific Logic

Synthetic Pathway Design: The Order of Alkylation The synthesis of unsymmetrical disubstituted malonates requires the sequential introduction of two different alkyl groups to the methylene carbon of diethyl malonate.[1] For this compound, the two groups are methyl (-CH₃) and isopropyl (-CH(CH₃)₂) .[1]

  • Scientific Rationale: The order of alkylation is critical for yield optimization.[1]

    • Step 1: Introduction of the Isopropyl Group. It is chemically sound to introduce the bulkier, secondary alkyl group (isopropyl) first.[1] Secondary alkyl halides (like 2-bromopropane) are less reactive toward SN2 substitution and more prone to E2 elimination than primary halides.[1] Reacting the unsubstituted diethyl malonate enolate (which is less sterically hindered) with the secondary halide maximizes the substitution yield.[1]

    • Step 2: Methylation. The second step involves introducing the methyl group.[1] Methyl iodide (or dimethyl sulfate) is a highly reactive, primary electrophile.[1] Even though the intermediate (diethyl isopropylmalonate) is sterically hindered at the alpha position, the high reactivity of the methylating agent ensures a successful SN2 reaction.[1]

    • Contra-indication: Attempting to methylate first and then isopropylate often results in lower yields during the second step due to the steric clash between the pre-existing methyl group and the incoming bulky isopropyl electrophile, increasing the likelihood of elimination side-reactions.[1]

Part 2: Experimental Protocol

Phase 1: Synthesis of Diethyl Isopropylmalonate

Target Intermediate: Mono-alkylated malonate[1]

Reagents & Equipment:

  • Diethyl malonate (1.0 eq)[1]

  • Sodium metal (1.0 eq) or Sodium Ethoxide (21% wt in EtOH)[1]

  • Absolute Ethanol (Solvent)[1][2]

  • 2-Bromopropane (Isopropyl bromide) (1.1 eq)[1]

  • Reflux apparatus, drying tube (CaCl₂), rotary evaporator.[1]

Step-by-Step Methodology:

  • Enolate Formation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, prepare a solution of sodium ethoxide. If starting from metal: dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of Na) under a nitrogen atmosphere.[1] Caution: Exothermic evolution of hydrogen gas.[1]

  • Addition of Malonate: Once the sodium has completely dissolved, heat the solution to a gentle reflux. Add diethyl malonate (1.0 eq) dropwise over 30 minutes. The solution will remain clear or turn slightly yellow as the sodiomalonate forms.[1]

  • Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the refluxing mixture over 1 hour. The secondary halide reacts slower; maintain reflux for at least 8–12 hours to ensure completion.[1] Sodium bromide (NaBr) will precipitate as a white solid.

  • Work-up: Cool the reaction mixture. Remove the bulk of the ethanol via rotary evaporation.[1] Add water to the residue to dissolve the NaBr salts.[1]

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[1]

  • Purification: Remove the solvent. Purify the crude oil via fractional distillation under reduced pressure.[1]

    • Data Point: Diethyl isopropylmalonate boils at approx. 115–118°C at 18 mmHg (or ~62-65°C at 0.7 mmHg).[1]

Phase 2: Synthesis of this compound

Target Product: Disubstituted malonate

Reagents & Equipment:

  • Diethyl isopropylmalonate (Intermediate from Phase 1) (1.0 eq)[1]

  • Sodium Ethoxide (1.05 eq)[1]

  • Methyl Iodide (MeI) (1.2 eq) Caution: Neurotoxin/Carcinogen[1]

  • Absolute Ethanol[3]

Step-by-Step Methodology:

  • Enolate Formation: Prepare a fresh solution of sodium ethoxide (1.05 eq) in absolute ethanol.

  • Addition of Intermediate: Add the purified diethyl isopropylmalonate (1.0 eq) dropwise to the ethoxide solution at room temperature. Stir for 30 minutes to allow the formation of the substituted enolate.

  • Methylation: Cool the mixture to 0–5°C (ice bath) to prevent uncontrolled exotherms. Add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then reflux gently for 2–4 hours. The reaction is typically faster than the first alkylation due to the high reactivity of MeI.[1]

  • Work-up: Evaporate the ethanol. Treat the residue with water and extract with ether.[1]

  • Purification: Distill the crude product under reduced pressure.

    • Data Point: The final product, this compound, is a colorless liquid.[1] Boiling point is expected to be slightly higher or comparable to the mono-substituted variant due to increased molecular weight but reduced hydrogen bonding potential.[1]

Part 3: Data Visualization & Logic

Reaction Scheme Diagram The following diagram illustrates the sequential alkylation logic, highlighting the intermediate species.

G cluster_0 Critical Logic: Steric Control Start Diethyl Malonate (Starting Material) Enolate1 Sodiomalonate Intermediate Start->Enolate1 1. NaOEt/EtOH (Deprotonation) Inter Diethyl Isopropylmalonate (Mono-alkylated) Enolate1->Inter 2. i-PrBr (Reflux, 12h) Enolate2 Substituted Enolate Inter->Enolate2 3. NaOEt/EtOH (Deprotonation) Product This compound (Final Product) Enolate2->Product 4. MeI (Methylation)

Caption: Sequential alkylation pathway prioritizing the introduction of the sterically demanding isopropyl group first to minimize elimination side-reactions.

Part 4: Summary of Chemical Data

ParameterComponentSpecification
Substrate 1 Diethyl MalonateMW: 160.17 g/mol
Reagent A 2-BromopropaneMW: 123.00 g/mol , BP: 59°C
Reagent B Methyl IodideMW: 141.94 g/mol , BP: 42°C
Intermediate Diethyl isopropylmalonateMW: 202.25 g/mol , BP: ~118°C (18 mmHg)
Final Product This compoundMW: 216.27 g/mol , CAS: 58447-69-1

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Malonic Ester Synthesis).

  • PrepChem. (n.d.). Synthesis of diethyl isopropylmalonate. Retrieved from [Link]

Sources

Application Note: Purification of Diethyl Methyl-iso-propylmalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of Diethyl methyl-iso-propylmalonate (CAS: 58447-69-1) via fractional vacuum distillation. This compound, a critical intermediate in the synthesis of barbiturates and branched carboxylic acids, possesses a high boiling point (~222°C at atm) and is prone to thermal decarboxylation if overheated. This protocol establishes a validated methodology to separate the target diester from unreacted precursors (specifically diethyl methylmalonate) and mono-alkylated byproducts, achieving purities >99% suitable for pharmaceutical applications.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the thermodynamic profile of the target and its likely impurities is essential for designing the distillation parameters.

PropertyValue / DescriptionSource
IUPAC Name Diethyl 2-methyl-2-(propan-2-yl)propanedioate[1]
CAS Number 58447-69-1[1]
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Boiling Point (atm) ~222.4°C[1]
Boiling Point (Reduced) 121°C at 18 mmHg [2]
Density 0.994 g/cm³[1]
Key Impurity A Diethyl methylmalonate (BP: ~199°C atm)[3]
Key Impurity B Diethyl isopropylmalonate (BP: ~210-215°C atm)[4]

Technical Insight: The boiling point difference between the target (222°C) and the likely starting material, diethyl methylmalonate (199°C), is approximately 23°C. While distinct, this proximity necessitates fractional distillation using a Vigreux column or packed column rather than simple distillation to prevent co-elution.

Pre-Distillation Considerations

Synthesis Context & Impurity Profile

The target is typically synthesized via the alkylation of diethyl methylmalonate with isopropyl halide (or vice versa). Consequently, the crude mixture contains:

  • Target: this compound.

  • Unreacted Starting Material: Diethyl methylmalonate (lower boiling).

  • Solvent Residues: Ethanol, Toluene (significantly lower boiling).

  • Inorganic Salts: Sodium halides (must be removed prior to distillation).

Thermal Stability Warning

Malonic esters are susceptible to decarboxylation at temperatures exceeding 150–160°C, especially in the presence of moisture or trace acids/bases.

  • Requirement: The pot temperature must never exceed 150°C.

  • Solution: High vacuum (<20 mmHg) is mandatory to lower the boiling point to the safe window (100–125°C).

Equipment Configuration

The setup requires a fractional vacuum distillation train. A simple short-path still is insufficient for high-purity separation of the mono-alkylated impurity.

The Setup Schematic (Graphviz)

DistillationSetup Pot Boiling Flask (RBF) Target + Impurities Column Vigreux Column (Fractional Separation) Pot->Column Vapor Rise Heat Oil Bath / Mantle (Control: <160°C) Heat->Pot Energy Input Column->Pot Reflux (Liquid) Head Distillation Head with Thermometer Column->Head Enriched Vapor Condenser Liebig Condenser (Water Cooled) Head->Condenser Condensation Cow Cow Receiver (Multi-flask adapter) Condenser->Cow Distillate VacTrap Cold Trap (Liquid N2/Dry Ice) Cow->VacTrap Vacuum Line Pump Vacuum Pump (<10 mmHg) VacTrap->Pump

Figure 1: Schematic of the fractional vacuum distillation train required for separating close-boiling malonate esters.

Equipment List
  • Flask: 2-Neck Round Bottom Flask (sized so liquid fills 50-60%).

  • Column: 20-30 cm Vigreux column (provides ~2-3 theoretical plates).

  • Vacuum Source: Rotary vane pump capable of stable 1–10 mmHg.

  • Manometer: Digital gauge preferred for precise pressure logging.

  • Agitation: Magnetic stir bar (vigorous stirring prevents bumping) or capillary bubbler (nitrogen bleed).

Detailed Protocol

Phase 1: Preparation and Degassing
  • Washing: Ensure the crude reaction mixture has been washed with water/brine to remove all inorganic salts (NaBr/NaI). Salts create "hot spots" leading to decomposition.

  • Drying: Dry the organic layer thoroughly over MgSO₄. Any water present will hydrolyze the ester during heating.

  • Solvent Strip: Remove bulk low-boiling solvents (Ethanol/Toluene) using a Rotary Evaporator at 50°C/50 mbar.

Phase 2: Vacuum Distillation Procedure

Step 1: System Evacuation

  • Assemble the glassware as per Figure 1. Grease all joints lightly (Dow Corning High Vacuum Grease).

  • Start stirring.[1]

  • Apply vacuum gradually. Down-regulate to 15–20 mmHg .

  • Observation: Residual solvent may foam. Allow this to subside before heating.[2]

Step 2: Heating and Reflux

  • Begin heating the oil bath. Set target bath temperature to 140°C .

  • Monitor the thermometer at the still head.

  • Fore-run (Impurity A): As the pot reaches ~100-110°C (internal), vapor will rise.

    • The first fraction (Fore-run) typically distills at 85–105°C (at 18 mmHg) . This contains unreacted diethyl methylmalonate.

    • Action: Collect this fraction until the temperature stabilizes at a higher plateau.

Step 3: The Heart-Cut (Target Collection)

  • The temperature will rise sharply after the fore-run is depleted.

  • Target Range: Collect the fraction boiling at 119–123°C (at 18 mmHg) .

    • Note: If vacuum is stronger (e.g., 5 mmHg), the BP will drop to ~95–100°C. Consult a pressure-temperature nomograph if pressures differ.

  • Maintain a steady distillation rate (1 drop per second). Do not rush; rapid distillation ruins the fractionation.

Step 4: Termination

  • Stop collection when the head temperature begins to drop (indicating depletion) or rises sharply (indicating higher boiling impurities/decomposition).

  • Remove heat source immediately.

  • Break vacuum with inert gas (Nitrogen/Argon), not air, to prevent oxidation of hot ester.

Decision Logic for Fraction Cuts (Graphviz)

FractionLogic Start Vapor Reaches Head CheckTemp Check Head Temp (@ 18 mmHg) Start->CheckTemp LowTemp Temp < 115°C CheckTemp->LowTemp TargetTemp Temp 119-123°C CheckTemp->TargetTemp HighTemp Temp > 125°C CheckTemp->HighTemp Action1 Collect as FORE-RUN (Recycle/Discard) LowTemp->Action1 Action2 Collect as HEART-CUT (Pure Product) TargetTemp->Action2 Action3 Stop Distillation (Leave Heel in Pot) HighTemp->Action3

Figure 2: Decision matrix for fraction collection based on vapor temperature at 18 mmHg.

Quality Control & Troubleshooting

Analytical Verification[5]
  • Refractive Index (n20/D): Expected value ~1.432 [1]. A lower value (<1.425) often indicates contamination with diethyl methylmalonate.

  • GC-MS: The definitive check. The target peak should constitute >99% of the area integration.

  • NMR: ¹H NMR will show the characteristic isopropyl doublet (δ ~0.9 ppm) and the disappearance of the methine proton signal found in the mono-substituted precursor.

Troubleshooting Table
IssueProbable CauseCorrective Action
Bumping Lack of nucleation sites; water in pot.Use vigorous magnetic stirring or a nitrogen capillary bleed. Ensure strict drying (MgSO₄) before distillation.
Low Yield Thermal decomposition; leaks.Check vacuum tightness. Ensure bath temp <160°C. If residue is dark/tarry, decomposition occurred—lower the pressure to reduce required heat.
Poor Separation Distillation rate too fast.Reduce heat input. Increase reflux ratio by insulating the Vigreux column with aluminum foil or glass wool.

References

  • ChemNet. (2025). This compound [58447-69-1] Physical Properties. Retrieved from

  • ABCR GmbH. (2025). Safety Data Sheet & Specifications: this compound. Retrieved from

  • Sigma-Aldrich. (2025). Diethyl methylmalonate Product Specification. Retrieved from

  • PubChem. (2025).[3] Diethyl propylmalonate Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1931). Alkylation of Malonic Esters. Coll. Vol. 1, p.248. (General reference for malonic ester stability).

Sources

Synthesis of Diethyl Methyl-iso-propylmalonate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl methyl-iso-propylmalonate is a sterically hindered, non-commercially available dialkylated malonic ester derivative. Its value in synthetic organic chemistry lies in its potential as a precursor for the synthesis of complex branched carboxylic acids and other intricate molecular architectures relevant to drug discovery and materials science. The presence of both a methyl and a bulky isopropyl group on the α-carbon imparts unique steric and electronic properties to the molecule, making it a challenging yet valuable synthetic target.

This application note provides a comprehensive guide to the experimental setup and protocol for the synthesis of this compound. The procedure is based on the well-established malonic ester synthesis, employing a sequential deprotonation-alkylation strategy. We will delve into the mechanistic rationale behind each step, offering insights honed from practical laboratory experience to ensure a robust and reproducible synthesis.

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound hinges on the acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing ester groups, rendering them susceptible to deprotonation by a suitable base.[1][2] The resulting enolate is a soft nucleophile that readily participates in SN2 reactions with alkyl halides.[3]

A critical strategic decision in the synthesis of an unsymmetrically dialkylated malonate is the order of introduction of the alkyl groups. Due to steric hindrance, it is generally more favorable to introduce the smaller alkyl group first, followed by the bulkier one. Therefore, our synthetic strategy will involve the initial methylation of diethyl malonate to form diethyl methylmalonate, followed by the subsequent isopropylation of this intermediate. This approach minimizes potential steric clash during the second alkylation step, thereby maximizing the yield of the desired product. The historical synthesis of this very compound by William Henry Perkin in 1898 also followed this sequence, reacting the sodium salt of diethyl methylmalonate with isopropyl bromide.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Isopropylation A Sodium Ethoxide Formation B Deprotonation of Diethyl Malonate A->B In situ C Alkylation with Methyl Iodide B->C Nucleophilic Attack D Work-up & Isolation of Diethyl Methylmalonate C->D E Sodium Ethoxide Formation D->E Intermediate Product F Deprotonation of Diethyl Methylmalonate E->F In situ G Alkylation with 2-Bromopropane F->G Nucleophilic Attack H Work-up & Purification of This compound G->H

Caption: Sequential workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Diethyl malonateReagentSigma-AldrichPurity ≥99%
Sodium metalACS reagentSigma-AldrichStored under mineral oil
Absolute Ethanol200 proofDecon LabsAnhydrous
Methyl IodideReagentPlus®Sigma-Aldrich99.5%, contains copper as stabilizer
2-Bromopropane99%Acros Organics
Diethyl etherAnhydrousFisher Scientific
Saturated NaCl solutionLab PreparedBrine
Anhydrous Magnesium SulfateFisher ScientificFor drying
Step 1: Synthesis of Diethyl Methylmalonate
  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Deprotonation: To the freshly prepared sodium ethoxide solution, add 40 g (0.25 mol) of diethyl malonate dropwise from the dropping funnel over 30 minutes with continuous stirring.

  • Methylation: After the addition of diethyl malonate is complete, add 39 g (0.275 mol) of methyl iodide dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux by cooling the flask with a water bath if necessary. After the addition is complete, heat the mixture to reflux for 2 hours.

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Most of the ethanol is removed by distillation under reduced pressure. To the remaining residue, add 100 mL of water to dissolve the sodium iodide precipitate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers and wash with 50 mL of saturated NaCl solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude diethyl methylmalonate can be used in the next step without further purification. If desired, it can be purified by vacuum distillation.[4]

Step 2: Synthesis of this compound
  • Preparation of Sodium Ethoxide: In a clean and dry 500 mL three-necked round-bottom flask set up as in Step 1, prepare a fresh solution of sodium ethoxide by reacting 5.75 g (0.25 mol) of sodium metal with 150 mL of absolute ethanol.

  • Deprotonation: To this solution, add the crude diethyl methylmalonate (approximately 0.25 mol) obtained from Step 1 dropwise over 30 minutes with stirring.

  • Isopropylation: Following the addition of diethyl methylmalonate, add 33.8 g (0.275 mol) of 2-bromopropane dropwise over 30 minutes. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by distillation under reduced pressure. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with saturated NaCl solution (50 mL), and dry over anhydrous magnesium sulfate. After filtering, remove the diethyl ether using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Reaction Mechanism

Reaction_Mechanism cluster_methylation Methylation cluster_isopropylation Isopropylation DEM Diethyl Malonate Enolate1 Enolate of Diethyl Malonate DEM->Enolate1 + NaOEt - EtOH DEMe Diethyl Methylmalonate Enolate1->DEMe + CH₃I - NaI MeI Methyl Iodide Enolate2 Enolate of Diethyl Methylmalonate DEMe->Enolate2 + NaOEt - EtOH FinalProduct This compound Enolate2->FinalProduct + (CH₃)₂CHBr - NaBr iPrBr 2-Bromopropane

Caption: The two-step reaction mechanism for the synthesis.

Quantitative Data Summary

ParameterStep 1 (Methylation)Step 2 (Isopropylation)
Starting Malonate Ester Diethyl malonateDiethyl methylmalonate
Moles of Malonate Ester 0.25 mol~0.25 mol
Base Sodium EthoxideSodium Ethoxide
Moles of Base 0.25 mol0.25 mol
Alkylating Agent Methyl Iodide2-Bromopropane
Moles of Alkylating Agent 0.275 mol0.275 mol
Solvent Absolute EthanolAbsolute Ethanol
Reaction Temperature RefluxReflux
Reaction Time 2 hours4-6 hours
Expected Product Diethyl methylmalonateThis compound
Expected Yield >90% (crude)60-70% (purified)

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Stoichiometric Control: The use of a slight excess of the alkylating agent in each step helps to drive the reaction to completion and consume the starting enolate.

  • In Situ Base Formation: The preparation of fresh sodium ethoxide for each step ensures a dry and highly reactive base, which is crucial for efficient deprotonation.

  • Sequential Alkylation Strategy: By introducing the less sterically demanding methyl group first, we mitigate the potential for incomplete reaction or side reactions during the introduction of the bulkier isopropyl group.

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion before work-up.

  • Purification: The final vacuum distillation is essential for removing any unreacted starting materials, mono-alkylated intermediates, and any potential dialkylated side products, yielding a pure final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the procedural details, researchers can confidently synthesize this valuable, sterically hindered building block for their research and development endeavors. The provided workflow diagrams, quantitative data, and mechanistic insights are intended to empower scientists to successfully execute this synthesis with a high degree of confidence and reproducibility.

References

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Malonic Ester Synthesis. (2020, April 25). In Wikipedia. [Link][1]

  • Malonic ester synthesis. L.S.College, Muzaffarpur. [Link][3]

  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link][2]

  • Organic Syntheses, Coll. Vol. 2, p.279 (1943); Vol. 18, p.36 (1938). [Link]

  • Organic Syntheses, Coll. Vol. 5, p.439 (1973); Vol. 47, p.47 (1967). [Link][5]

  • Perkin, W. H. J. Chem. Soc., Trans., 1898, 73, 803-838.
  • Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link][4]

  • Malonic ester synthesis. Wikipedia. [Link][1]

  • Malonic ester synthesis. L.S.College, Muzaffarpur. [Link][3]

  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link][2]

  • Ch21: Malonic esters. University of Calgary. [Link]

  • Malonic ester synthesis. L.S.College, Muzaffarpur. [Link][3]

Sources

Application Note: Synthesis of Substituted Carboxylic Acids using Diethyl Methyl-iso-propylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Diethyl methyl-iso-propylmalonate (CAS: 1619-62-1) as a precursor for the synthesis of 2,3-dimethylbutanoic acid . While the Malonic Ester Synthesis is a foundational organic transformation, this specific substrate presents unique challenges due to the steric bulk of the isopropyl group adjacent to the quaternary carbon center.

Standard hydrolysis protocols often yield incomplete conversion or require excessive reaction times when applied to disubstituted malonates containing branched alkyl chains. This application note provides an optimized, high-stringency saponification and decarboxylation workflow designed to ensure quantitative yield and high purity of the final branched carboxylic acid, a valuable pharmacophore for increasing metabolic stability in drug candidates.

Chemical Context & Mechanism

The transformation relies on the classic hydrolysis-decarboxylation sequence.[1] However, the presence of the isopropyl group at the


-position creates significant steric hindrance, retarding the nucleophilic attack of the hydroxide ion at the carbonyl carbon during saponification.
Reaction Pathway

The process involves two distinct chemical stages:[1][2][3][4]

  • 
     Hydrolysis:  Conversion of the diester to the geminal dicarboxylic acid (Methyl-isopropylmalonic acid).
    
  • Thermal Decarboxylation: Loss of

    
     via a cyclic six-membered transition state to yield the racemic monoacid.
    
Visualized Pathway (Graphviz)

ReactionPathway Start This compound (Sterically Hindered Diester) Inter Methyl-isopropylmalonic acid (Gem-Diacid Intermediate) Start->Inter Step 1: KOH, EtOH/H2O Reflux (Aggressive) Product 2,3-Dimethylbutanoic acid (Final Branched Acid) Inter->Product Step 2: Heat (160°C) -CO2 CO2 CO2 (Gas) Inter->CO2

Figure 1: Reaction scheme highlighting the transition from the hindered diester to the target branched acid.

Experimental Protocols

Materials Required[1][2][3][5][7][8][9][10][11]
  • Precursor: this compound (>98%).

  • Base: Potassium Hydroxide (KOH) pellets (85%+). Note: KOH is preferred over NaOH due to higher solubility in ethanol, allowing higher reaction temperatures.

  • Solvent: Ethanol (95% or absolute), Water.

  • Acid: Sulfuric Acid (

    
    , 6M) or Hydrochloric Acid (12M).
    
  • Solvent for Extraction: Diethyl ether or MTBE.

Protocol A: Aggressive Saponification

Rationale: The isopropyl group shields the ester carbonyls. Standard aqueous hydrolysis will fail. A high-boiling alcoholic solvent and excess strong base are required.

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a large magnetic stir bar and a high-efficiency reflux condenser.

  • Dissolution: Dissolve KOH (2.5 equivalents) in a minimal volume of water (approx. 1 mL per gram of KOH). Add Ethanol (5 mL per gram of diester) to the KOH solution.

    • Caution: Exothermic dissolution. Cool if necessary.

  • Addition: Add This compound (1.0 equivalent) to the alcoholic base solution.

  • Reflux: Heat the mixture to a vigorous reflux (

    
    ).
    
    • Critical Checkpoint: Maintain reflux for 16–24 hours . Unlike monosubstituted malonates (2–4 hours), this hindered substrate requires extended time.

  • Monitoring: Monitor via TLC (SiO2, 20% EtOAc/Hexane). The starting material spot (

    
    ) must disappear completely.
    
  • Workup:

    • Distill off the majority of ethanol (rotary evaporator).

    • Dilute the solid residue with water (approx. 10 mL/g starting material) to dissolve the dipotassium salt.

    • Wash: Extract the aqueous layer once with diethyl ether (removes unreacted ester). Discard the organic layer.

Protocol B: Acidification & Decarboxylation

Rationale: The free diacid is unstable at high temperatures. Decarboxylation is best effected by heating the neat acid or using a high-boiling solvent.

  • Acidification: Cool the aqueous carboxylate solution to

    
     in an ice bath.
    
  • Precipitation: Slowly add 6M

    
      dropwise with stirring until pH < 1.
    
    • Observation: Methyl-isopropylmalonic acid may precipitate as a solid or oil out.

  • Extraction: Extract the acidic aqueous phase with Diethyl Ether (

    
    ). Combine organic layers, dry over 
    
    
    
    , and evaporate the solvent at room temperature (do not heat yet).
    • Intermediate: You now have the crude gem-dicarboxylic acid.

  • Thermal Decarboxylation:

    • Transfer the crude diacid to a clean RBF.

    • Heat the flask in an oil bath to 160–180°C .

    • Observation: Vigorous bubbling (

      
       evolution) will occur.
      
    • Continue heating until gas evolution ceases (approx. 1–2 hours).

  • Purification: Distill the residue under reduced pressure (vacuum distillation) or atmospheric pressure (bp

    
     190–195°C for 2,3-dimethylbutanoic acid).
    

Process Workflow & Decision Logic

This diagram illustrates the critical decision points during the purification process to ensure removal of unreacted hindered ester.

Workflow Step1 Crude Saponification Mixture (Post-Reflux) Evap Evaporate Ethanol Step1->Evap Dilute Dilute with H2O Evap->Dilute Wash Wash with Ether (pH > 10) Dilute->Wash Decision Is Organic Layer Clear? Wash->Decision AqPhase Aqueous Phase (Contains Di-K Salt) Decision->AqPhase Keep OrgPhase Organic Phase (Unreacted Ester) Decision->OrgPhase Discard Acidify Acidify to pH 1 (H2SO4) AqPhase->Acidify Extract Extract into Ether & Evaporate Acidify->Extract Heat Heat to 180°C (Decarboxylate) Extract->Heat Final Distill Product (2,3-Dimethylbutanoic acid) Heat->Final

Figure 2: Purification logic ensuring separation of the sterically hindered starting material from the active salt.

Comparative Data: Steric Effects on Hydrolysis[11][12]

The following table highlights why the specific protocol modifications (Time/Temp) are necessary for the isopropyl-substituted variant compared to standard malonates.

SubstrateSubstituentsRelative Hydrolysis RateRequired Reflux Time (KOH/EtOH)
Diethyl malonateNone100 (Fast)2 hours
Diethyl methylmalonateMethyl (Monosubstituted)~254 hours
This compound Methyl, Isopropyl (Disubstituted) < 1 (Very Slow) 16–24 hours
Diethyl di-tert-butylmalonateDi-tert-butylNegligibleFails (Requires Acid Hydrolysis)

Data extrapolated from general steric constants (


) in ester hydrolysis [1, 2].

Troubleshooting & Optimization

Issue: Incomplete Hydrolysis
  • Symptom: Significant amount of oil recovered in the initial ether wash (Step 3 of Protocol A).

  • Cause: The isopropyl group creates a "steric wall."

  • Solution: Switch solvent system to Ethylene Glycol and use KOH. This allows heating to 140°C (instead of 80°C for EtOH), drastically accelerating the reaction.

    • Caution: Ethylene glycol is harder to remove; requires extensive water dilution during workup.

Issue: Decarboxylation Stalls
  • Symptom: Bubbling stops but yield is low.

  • Cause: Formation of a stable anhydride or incomplete heat transfer.

  • Solution: Add a high-boiling solvent like Sulfolane or HMPA (if safety permits) to facilitate the transition state, or simply increase bath temperature to 200°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5][6] Longman Scientific & Technical. (Standard protocols for malonic ester synthesis and hydrolysis).

  • Organic Syntheses. (1953).[1] Diethyl 1,1-Cyclobutanedicarboxylate (Example of hindered malonate hydrolysis). Org.[1][7][5][6] Synth. 33,[1][6] 23. [Link]

Sources

Application Notes & Protocols: Diethyl Methyl-iso-propylmalonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Versatility of Substituted Malonates

In the landscape of organic synthesis, malonic esters are cornerstone reagents, prized for the reactivity of their α-protons which provides a gateway to a vast array of molecular architectures. Diethyl malonate, the parent compound, is a workhorse in the construction of carbocyclic and heterocyclic systems. By introducing alkyl substituents onto the central carbon, such as in diethyl methyl-iso-propylmalonate , we create a precursor for molecules with a quaternary carbon center—a structural motif of significant interest in medicinal chemistry. This guide provides a detailed exploration of the synthesis and application of this compound, focusing on its utility as a building block for important heterocyclic scaffolds like pyrimidines. The protocols herein are grounded in the well-established chemistry of malonic esters, offering researchers a robust framework for their synthetic endeavors.[1][2][3]

Part 1: Synthesis of the Core Reagent: this compound

The synthesis of this compound is not a trivial one-step process but a sequential alkylation of diethyl malonate. This procedure is a classic illustration of the malonic ester synthesis, which leverages the acidity of the α-hydrogens.[2] The process involves two sequential deprotonation and nucleophilic substitution reactions.

Scientific Rationale

The acidity of the methylene protons in diethyl malonate (pKa ≈ 13) allows for facile deprotonation by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate is an excellent nucleophile that readily participates in SN2 reactions with alkyl halides.[4] To achieve a dialkylated product with two different substituents, the alkylation must be performed in a stepwise manner. The introduction of the first alkyl group slightly decreases the acidity of the remaining α-proton, but it is still sufficiently acidic to be removed by a strong base, allowing for the second alkylation.

Experimental Protocol: Two-Step Alkylation of Diethyl Malonate

This protocol details the synthesis of this compound starting from diethyl malonate.

Step 1a: Synthesis of Diethyl Isopropylmalonate

  • Apparatus Setup: Assemble a three-necked round-bottomed flask equipped with a reflux condenser (protected by a calcium chloride tube), a mechanical stirrer, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Base Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (13.0 g, 0.565 mol) in absolute ethanol (400 mL). The reaction is exothermic; cooling may be necessary.

  • First Alkylation: Once all the sodium has reacted, add diethyl malonate (80.0 g, 0.500 mol) dropwise from the dropping funnel over 15 minutes while gently refluxing the mixture.

  • Addition of Alkyl Halide: After stirring under reflux for 1 hour, add 2-bromopropane (74.5 g, 0.606 mol) dropwise over 1 hour.

  • Reaction Completion: Continue to stir the mixture under reflux overnight to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture in an ice bath and filter to remove the precipitated inorganic salts (NaBr). Concentrate the filtrate under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 100 mL). Wash the combined ethereal extracts with 2N sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[5]

  • Purification: Remove the solvent by rotary evaporation. The resulting crude liquid can be purified by vacuum distillation to yield diethyl isopropylmalonate (b.p. 62-65 °C at 0.7 mmHg).[5]

Step 1b: Synthesis of this compound

  • Reaction Setup: Using the same apparatus as in Step 1a, prepare a fresh solution of sodium ethoxide in absolute ethanol.

  • Deprotonation: Add the purified diethyl isopropylmalonate from the previous step to the sodium ethoxide solution and stir under reflux for 1 hour to form the corresponding enolate.

  • Second Alkylation: Add methyl iodide (excess, ~1.1 equivalents) dropwise to the reaction mixture.

  • Reaction and Work-up: Stir the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material. The work-up procedure is analogous to Step 1a.

  • Purification: The final product, this compound, is purified by vacuum distillation.

Visualization of Synthesis Pathway

Synthesis_of_Diethyl_Methyl_iso_propylmalonate DEM Diethyl Malonate Intermediate Diethyl Isopropylmalonate DEM->Intermediate Step 1 NaOEt1 1. NaOEt, EtOH isoPrBr 2. 2-Bromopropane FinalProduct This compound Intermediate->FinalProduct Step 2 NaOEt2 1. NaOEt, EtOH MeI 2. Methyl Iodide

Caption: Sequential alkylation of diethyl malonate to form the target compound.

Part 2: Application in the Synthesis of Substituted Barbiturates

A primary application of substituted malonic esters is in the synthesis of barbiturates, a class of compounds known for their central nervous system depressant effects.[6] The reaction is a cyclocondensation between the dialkylmalonate and urea. The presence of the methyl and isopropyl groups on the malonate backbone will result in the formation of a 5,5-disubstituted barbituric acid derivative.

Scientific Rationale: Cyclocondensation with Urea

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. The base serves two purposes: first, it deprotonates the N-H protons of urea, making it a more potent nucleophile. Second, it facilitates the condensation by promoting the elimination of ethanol. The overall reaction involves two sequential nucleophilic acyl substitution steps, where the amino groups of urea attack the two ester carbonyls of the malonate, leading to the formation of the six-membered pyrimidine-2,4,6-trione ring.[3][7]

Experimental Protocol: Synthesis of 5-Methyl-5-isopropylbarbituric Acid
  • Apparatus Setup: Assemble a round-bottomed flask with a reflux condenser protected by a calcium chloride guard tube.

  • Base Preparation: Prepare sodium ethoxide by dissolving clean sodium metal (0.25 g atom equivalent) in absolute ethanol (e.g., 250 mL) under an inert atmosphere. The reaction is vigorous and may require initial cooling.

  • Addition of Reagents: To the prepared sodium ethoxide solution, add this compound (0.5 mole equivalent). This is followed by the addition of a solution of dry urea (0.5 mole equivalent) dissolved in hot absolute ethanol (~70 °C).

  • Reaction: Shake the mixture well and heat it to reflux using an oil bath set to approximately 110 °C. A white solid, the sodium salt of the barbiturate, should begin to separate. Continue refluxing for 7-10 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. Add hot water (~50 °C) to dissolve the solid sodium salt. Carefully acidify the solution with concentrated hydrochloric acid with constant stirring until the solution is acidic to litmus paper.

  • Purification: Cool the resulting clear solution in an ice bath overnight to precipitate the product. Collect the white crystalline product, 5-methyl-5-isopropylbarbituric acid, by vacuum filtration on a Büchner funnel. Wash the crystals with cold water and dry them in an oven at 105–110 °C.

Data Summary Table
ReagentMolar Eq.MW ( g/mol )Amount (for 0.1 mol scale)
This compound1.0216.2721.63 g
Urea1.060.066.01 g
Sodium2.022.994.60 g
Absolute EthanolSolvent46.07~100-150 mL
Conc. Hydrochloric Acid-36.46As needed

Part 3: Synthesis of Substituted Thiobarbiturates

A common and important variation of this synthesis is the use of thiourea in place of urea. This leads to the formation of thiobarbiturates, where the oxygen atom at the C2 position of the pyrimidine ring is replaced by a sulfur atom.[1][8] These compounds also exhibit significant biological activities.

Scientific Rationale: Cyclocondensation with Thiourea

The mechanism is directly analogous to the reaction with urea. Thiourea, being a close structural analog of urea, reacts in the same manner. The thione group (C=S) is generally less reactive towards hydrolysis than the corresponding ketone (C=O), which can impart different pharmacokinetic and pharmacodynamic properties to the final molecule.

Experimental Protocol: Synthesis of 5-Methyl-5-isopropylthiobarbituric Acid

The protocol is identical to that described for the synthesis of 5-methyl-5-isopropylbarbituric acid, with the substitution of urea for thiourea on an equimolar basis.

  • Follow Steps 1-2 from the barbiturate synthesis protocol to prepare the sodium ethoxide base.

  • Addition of Reagents: Add this compound (0.5 mole equivalent) to the base. Then, add a solution of thiourea (0.5 mole equivalent) dissolved in hot absolute ethanol.

  • Follow Steps 4-6 from the barbiturate synthesis protocol for the reaction, work-up, and purification. The final product will be 5-methyl-5-isopropylthiobarbituric acid.

Visualization of Heterocycle Formation

Heterocycle_Formation start_malonate This compound product 5,5-Disubstituted (Thio)Barbiturate start_malonate->product urea Urea (X=O) or Thiourea (X=S) urea->product conditions NaOEt, EtOH Reflux

Caption: General scheme for the cyclocondensation reaction.

Conclusion and Future Directions

This compound serves as a valuable, albeit synthetically challenging, precursor for complex heterocyclic structures. The protocols detailed in this guide, derived from foundational organic chemistry principles, provide a clear pathway for the synthesis of 5,5-disubstituted (thio)barbiturates.[7][8] The true value of this specific malonate lies in its ability to introduce a sterically hindered quaternary carbon, which can be pivotal for modulating the biological activity of the resulting heterocycle. Researchers in drug development are encouraged to explore the condensation of this reagent with other binucleophiles, such as guanidines or amidines, to expand the library of accessible heterocyclic scaffolds.[9]

References

  • Filo. (2025, November 24). Synthesis of Heterocycles by diethyl malonate. Retrieved from [Link]

  • Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.... Retrieved from [Link]

  • PrepChem.com. Synthesis of diethyl isopropylmalonate. Retrieved from [Link]

  • Filo. (2025, November 17). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Retrieved from [Link]

  • University of Toronto. (2010, December 2). Chem 263 Lecture Notes. Retrieved from [Link]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-353. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Filo. (2025, May 3). reacts with diethyl malonate and its alkyl derivatives in the same way that urea does.... Retrieved from [Link]

  • Pearson, D. E., & Carter, P. H. (1953). The Swamping Catalyst Effect in the Friedel-Crafts Acylation of Phenols. Journal of the American Chemical Society, 75(22), 5905–5907. Retrieved from [Link]

  • Gaonkar, S. L., Mahendra, M., Swamy, S. N., & Shetty, N. S. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22. Retrieved from [Link]

  • Filo. (2025, May 3). Thiourea (H2NCNH2) reacts with diethyl malonate and its alkyl derivatives in the same way that urea does.... Retrieved from [Link]

  • Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). (2017, December 28). [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling of Diethyl Methyl-iso-propylmalonate

[1]

Ticket Status: OPEN Topic: Spectroscopic Identification of Synthesis Impurities Applicable Techniques:

Target Molecule:1

Synthesis & Impurity Origin Map

To troubleshoot impurities, one must understand their origin. The synthesis typically follows a sequential alkylation of Diethyl Malonate (DEM). The order of addition is critical: usually, the bulkier Isopropyl group is installed first, followed by the Methyl group. Reversing this order often leads to significant dimethylation side-products due to the high reactivity of methyl iodide.

Workflow Diagram: Impurity Genesis

The following diagram traces the standard reaction pathway and the specific points where impurities are generated.

ImpurityMapDEMDiethyl Malonate(Starting Material)Step1Step 1: Alkylation(iPr-Br / NaOEt)DEM->Step1Impurity_CImpurity C:Diethyl dimethylmalonate(Side Rxn if Me added first)DEM->Impurity_CIf Me-I excess/wrong orderMono_iPrImpurity A:Diethyl isopropylmalonate(Incomplete Rxn 2)Step1->Mono_iPrMajor IntermediateImpurity_BImpurity B:Diethyl malonate(Unreacted Start)Step1->Impurity_BNo RxnStep2Step 2: Alkylation(Me-I / NaOEt)Mono_iPr->Step2Step2->Mono_iPrIncomplete AlkylationTargetTARGET:This compoundStep2->TargetSuccessImpurity_DImpurity D:Ethyl 2,3-dimethylbutanoate(Decarboxylation)Target->Impurity_DAcid/Heat Hydrolysis

Figure 1: Reaction pathway showing the genesis of critical impurities (Red) versus the target molecule (Green).

Troubleshooting Guide (Q&A)

Case 1: NMR Integration Mismatch

User Question: "My

Technical Diagnosis: You likely have Impurity A (Diethyl isopropylmalonate) contamination.

  • The Causality: The target molecule (DEMiPM) possesses a quaternary carbon at the

    
    -position (between the carbonyls). It has zero  protons attached to this carbon.
    
  • The Evidence: The mono-alkylated intermediate (Diethyl isopropylmalonate) retains one acidic proton at the

    
    -position.[1] This proton typically appears as a doublet (due to coupling with the isopropyl CH) around 3.10 ppm .
    
  • Resolution: Check for a signal at

    
     3.10. If present, calculate the molar ratio by integrating this signal against the quaternary methyl singlet of the target at 
    
    
    1.4 ppm.
Case 2: GC-MS Molecular Ion Confusion

User Question: "I injected my sample into GC-MS. I don't see the molecular ion for the target (MW 216), but I see a strong peak at m/z 171. Did the reaction fail?"

Technical Diagnosis: Not necessarily. Malonate esters are notorious for weak or absent molecular ions (

  • The Mechanism: The dominant fragmentation pathway is usually

    
    -cleavage or the loss of an ethoxy group (
    
    
    ).[1]
  • Target Signature: For DEMiPM (MW 216), look for:

    • m/z 171: Loss of ethoxy (

      
      ).
      
    • m/z 173: Loss of isopropyl (

      
      ).
      
    • m/z 201: Loss of methyl (

      
      ).
      
  • Impurity Signature: If you see a distinct peak at m/z 202 (with fragments at 160, 157), that is the mono-isopropyl impurity (Impurity A).

Case 3: "Wet" Spectrum in IR

User Question: "My IR spectrum has a broad shoulder around 3400 cm

Technical Diagnosis: This suggests Partial Hydrolysis (Impurity D precursor) or wet solvent.

  • The Causality: Malonate esters are hygroscopic and susceptible to hydrolysis if the workup involved prolonged exposure to aqueous base or acid.

  • The Evidence:

    • Target C=O: Sharp ester band at 1735 cm

      
       .
      
    • Impurity: A shoulder or split peak at 1710 cm

      
        indicates a free carboxylic acid group (Mono-ethyl methyl-isopropylmalonate).[1]
      
    • OH Stretch: Broad band at 3200–3500 cm

      
       confirms the presence of -COOH or residual H
      
      
      O/Ethanol.[1]

Spectroscopic Data Reference

Use the tables below to validate your spectral data.

Table 1: H-NMR Shift Comparison (CDCl , 300 MHz)

Note the "Smoking Gun" signal at the

1
Proton AssignmentTarget: DEMiPM (

ppm)
Impurity A: Mono-iPr (

ppm)
Impurity B: DEM (

ppm)

-Proton (CH)
ABSENT 3.10 (d) 3.36 (s)
Ester -OCH

-
4.18 (q)4.19 (q)4.20 (q)
Ester -CH

1.25 (t)1.26 (t)1.28 (t)
Alkyl -CH

(Me)
1.45 (s) N/AN/A
Alkyl -CH (iPr)2.2 - 2.4 (sept)2.41 (m)N/A
Alkyl -CH

(iPr)
0.95 (d)1.01 (d)N/A
Table 2: GC-MS Fragmentation Profiling[1]
CompoundMolecular WeightKey Fragments (EI, 70eV)Notes
Target (DEMiPM) 216 171 (

), 173 (

), 201 (

)

often invisible.[1]
Impurity A (Mono-iPr) 202157 (

), 160 (

), 115
Distinct

usually visible.[1]
Impurity B (DEM) 160133, 115, 105Base peak often 115 or 133.[1][2]
Impurity C (Dimethyl) 188143, 115Result of methyl iodide overdose.[1]

Standardized Analytical Protocols

Protocol A: NMR Sample Preparation

To ensure detection of <1% impurity levels.

  • Dryness: Ensure the sample is solvent-free. Rotovap at 40°C/10 mbar for 30 mins.

  • Solvent: Use CDCl

    
     (0.6 mL) with 0.03% TMS as internal standard.
    
  • Concentration: Dissolve 20–30 mg of oil. Lower concentrations may miss the

    
    -proton doublet of Impurity A.[1]
    
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 5 seconds (Critical for accurate integration of the quaternary methyl vs. ethyl esters).

    • Scans: Minimum 16.[2]

Protocol B: GC-MS Method Parameters

Optimized for separating mono- vs. di-alkylated malonates.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Elution Order (Approximate):

    • Diethyl Malonate (Fastest)

    • Diethyl Dimethylmalonate[1][3][4][5][6]

    • Diethyl Isopropylmalonate[5][6][7][8]

    • This compound (Target) [1]

    • Diethyl Diisopropylmalonate (Slowest, rare)

References

  • Mass Spectrometry of Malonate Derivatives Source: MDPI. "Mass Spectra of 2-Substituted Diethyl Malonate Derivatives." URL:[Link]

  • General Properties of Diethyl Malonate Source: FooDB. "Diethyl malonate (FDB000728) - Chemical Properties and Spectra." URL:[Link]

Validation & Comparative

Reactivity Landscape of Dialkyl Malonates: A Strategic Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of different dialkyl malonates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Steric-Electronic Trade-off

In drug discovery and complex organic synthesis, the choice of dialkyl malonate is rarely arbitrary. While Diethyl Malonate (DEM) remains the industry workhorse due to cost and availability, its reactivity profile is often suboptimal for precision tasks.

This guide objectively compares Dimethyl Malonate (DMM) , Diethyl Malonate (DEM) , and Di-tert-butyl Malonate (DTBM) . The core divergence lies in the interplay between nucleophilic steric bulk and decarboxylation lability .

  • Dimethyl Malonate: Highest electrophilicity at the carbonyl; reduced steric hindrance; prone to rapid double-alkylation.

  • Diethyl Malonate: The compromise reagent; standard kinetics; requires harsh hydrolysis/decarboxylation.

  • Di-tert-butyl Malonate: The precision tool; steric bulk suppresses double-alkylation; offers mild, acid-catalyzed decarboxylation (orthogonal to base-labile groups).

Comparative Reactivity Analysis

Acidity and Enolization

The reactivity of malonates begins with deprotonation.[2] While the pKa values are similar, the kinetic basicity and nucleophilicity of the resulting enolates differ significantly due to steric shielding.

Malonate EsterApprox.[1][2][3][4][5] pKa (DMSO)Enolate StabilitySteric ProfilePrimary Application
Dimethyl (DMM) ~15.9ModerateLowKnoevenagel condensations (fast kinetics)
Diethyl (DEM) ~16.4HighMediumGeneral alkylation; Heterocycle synthesis
Di-tert-butyl (DTBM) ~16.8*HighHighSelective mono-alkylation; Acid-labile substrates

*Note: The inductive effect (+I) of t-butyl groups slightly destabilizes the carbanion compared to ethyl, raising the pKa slightly, but the kinetic barrier to protonation/deprotonation is higher.

Alkylation Kinetics (SN2)

The rate of alkylation follows the steric trajectory.

  • DMM and DEM enolates are relatively unencumbered. In the presence of excess base and alkyl halide, dialkylation is a significant side reaction (often 10-15% impurity).

  • DTBM enolates possess significant steric bulk. The bulky tert-butyl groups shield the nucleophilic carbon after the first alkyl group is introduced. This creates a kinetic "stop" mechanism, making DTBM the reagent of choice when high-purity mono-alkylation is required.

Decarboxylation Pathways

This is the most critical differentiator for process chemistry.

  • DEM/DMM Pathway (Saponification + Heat): Requires aqueous NaOH/KOH (reflux) followed by acidification and heating to 140°C+. This is incompatible with base-sensitive moieties (e.g., lactams, epoxides).

  • DTBM Pathway (Acidolysis): Undergoes Grob-type fragmentation or E1 elimination under mild acidic conditions (e.g., TFA, formic acid) or thermal decomposition at neutral pH. This allows for chemoselective decarboxylation in the presence of other esters.

Visualizing the Mechanisms

Diagram 1: Steric Control in Alkylation

This diagram illustrates why DTBM prevents double alkylation compared to DEM.

G cluster_0 Diethyl Malonate (DEM) cluster_1 Di-tert-butyl Malonate (DTBM) DEM DEM Enolate Mono_DEM Mono-Alkylated DEM DEM->Mono_DEM Fast Alkylation Di_DEM Di-Alkylated DEM (Common Side Product) Mono_DEM->Di_DEM Rapid 2nd Deprotonation Low Steric Barrier DTBM DTBM Enolate Mono_DTBM Mono-Alkylated DTBM DTBM->Mono_DTBM Controlled Alkylation Di_DTBM Di-Alkylated DTBM (Sterically Blocked) Mono_DTBM->Di_DTBM Steric Clash High Kinetic Barrier

Caption: Steric differentiation in alkylation pathways. Note the high barrier to dialkylation for DTBM.

Diagram 2: Orthogonal Decarboxylation Strategies

Comparison of the harsh conditions required for DEM vs. the mild conditions for DTBM.

D cluster_DEM Standard Pathway (DEM) cluster_DTBM Mild Pathway (DTBM) DEM_Start Alkylated DEM Saponification 1. NaOH/H2O, Reflux (Saponification) DEM_Start->Saponification Acidification 2. HCl (pH < 2) Saponification->Acidification Heat 3. Heat (140-160°C) -CO2 Acidification->Heat Product_DEM Carboxylic Acid Heat->Product_DEM DTBM_Start Alkylated DTBM TFA TFA / DCM (RT) or Formic Acid DTBM_Start->TFA Elimination Isobutylene Elimination -CO2 (Spontaneous) TFA->Elimination Product_DTBM Carboxylic Acid Elimination->Product_DTBM

Caption: Decarboxylation workflows. DTBM allows for acid-catalyzed cleavage, avoiding basic hydrolysis.

Experimental Protocols

Protocol A: Selective Mono-Alkylation using Di-tert-butyl Malonate

Use Case: Synthesis of high-purity mono-substituted acetic acid derivatives without dialkylation impurities.

Reagents:

  • Di-tert-butyl malonate (1.0 equiv)

  • Alkyl Halide (1.05 equiv)

  • NaH (60% dispersion in oil, 1.1 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried flask under Ar/N2, add NaH (1.1 equiv) washed with hexanes. Suspend in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add Di-tert-butyl malonate dropwise over 15 minutes. The bulky t-butyl groups require slightly longer deprotonation times; stir at 0°C for 30 min, then warm to RT for 30 min until H2 evolution ceases.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Warm to reflux. Note: DTBM reacts slower than DEM. Reflux times of 4-12 hours are typical. Monitor by TLC/GC.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Deprotection (The Advantage): Dissolve the crude oil in DCM:TFA (4:1). Stir at RT for 2-4 hours. The solvent is removed in vacuo to yield the mono-substituted acetic acid directly (via in situ decarboxylation of the unstable malonic acid intermediate).

Protocol B: Knoevenagel Condensation using Dimethyl Malonate

Use Case: Maximizing reaction rate with sterically hindered aldehydes.

Reagents:

  • Dimethyl malonate (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Piperidine (0.05 equiv) / Acetic Acid (0.05 equiv)

  • Toluene (with Dean-Stark trap)

Methodology:

  • Setup: Combine aldehyde and dimethyl malonate in toluene.

  • Catalysis: Add piperidine and acetic acid.

  • Dehydration: Reflux with a Dean-Stark trap.

    • Observation: DMM often reaches completion 20-30% faster than DEM due to the reduced steric bulk around the active methylene, allowing for faster nucleophilic attack on the carbonyl.

  • Isolation: Wash with 1N HCl (to remove piperidine), then sat. NaHCO3. Dry and concentrate.

Data Summary: Performance Comparison

The following data aggregates typical performance metrics from synthetic literature [1][2].

Reaction TypeMetricDimethyl MalonateDiethyl MalonateDi-tert-butyl Malonate
Benzylation (NaH/THF) Yield (Mono)72% (significant di-benzyl impurity)78% (some di-benzyl impurity)92% (Trace di-benzyl)
Hydrolysis Conditions ReagentNaOH / HeatNaOH / HeatTFA / RT or pTsOH / Heat
Knoevenagel (Benzaldehyde) Time to Completion2 h 3.5 h6 h (Sterically slow)
Cost Relative$$

$

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
  • Organic Reactions. (2011). The Knoevenagel Condensation. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Di-tert-butyl malonate Properties. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Diethyl methyl-iso-propylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Diethyl methyl-iso-propylmalonate (CAS: 6065-63-0 / 759-36-4) is a dialkyl ester intermediate frequently utilized in the synthesis of barbiturates (e.g., Butabarbital). While it does not possess the acute lethality of organophosphorus nerve agents, it presents a deceptive risk profile that often leads to complacency in the laboratory.

The Scientist’s Perspective: The primary danger with malonate esters is not immediate systemic toxicity, but severe mucosal irritation and solvent-mediated permeation . As a lipophilic ester, it can rapidly defat skin and penetrate standard nitrile gloves, carrying other potentially toxic solutes into the bloodstream. Furthermore, as a precursor in regulated synthesis, strict inventory accountability is required alongside physical safety.

Chemical Hazard Profile
PropertyValue/DescriptionOperational Implication
GHS Classification Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3High risk of dermatitis and respiratory distress.
Physical State Colorless LiquidHard to detect spills visually on benchtops.
Flash Point ~90°C (Combustible)Requires grounding during bulk transfer.
Reactivity Hydrolyzes in strong acid/baseExothermic risk during quenching steps.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of organic esters. The following matrix is based on permeation breakthrough times (ASTM F739).

A. Hand Protection (The Critical Control Point)

Causality: Esters cause rapid swelling and degradation of nitrile rubber. A standard 4-mil nitrile glove offers <5 minutes of protection against direct contact before molecular breakthrough occurs.

  • Primary Recommendation (Splash Protection):

    • Material: Nitrile (Minimum 5 mil).[2]

    • Protocol: "Splash & Change." If any liquid touches the glove, remove and wash hands immediately.

  • Secondary Recommendation (Immersion/Bulk Transfer):

    • Material: Butyl Rubber (0.7 mm) or Silver Shield® (Laminate) .

    • Protocol: Required for transfers >100 mL or when cleaning spills.

    • Technique: Use the "Double-Glove" method: Laminate liner (chemical barrier) under a Nitrile outer glove (dexterity/grip).

B. Respiratory Protection

Causality: The vapor pressure, while low, increases significantly during exothermic reactions (e.g., enolate formation). Inhalation causes immediate upper respiratory tract inflammation.

  • Primary: Certified Fume Hood (Face velocity: 100–120 fpm).

  • Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band). Note: N95 masks provide NO protection against ester vapors.

C. Eye & Body Defense[3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of liquid wicking around the lens during a splash.

  • Body: 100% Cotton Lab Coat (Poly-blends can melt into skin during fire) + Chemical-resistant apron (Tychem® or PVC) for bulk handling.

Operational Workflow: Logic & Execution

The following diagram outlines the decision logic for PPE selection based on operational volume.

PPE_Selection_Logic Start Start: Task Assessment Vol_Check Assess Volume & Duration Start->Vol_Check Small_Scale < 10 mL / Pipetting Vol_Check->Small_Scale Low Risk Large_Scale > 100 mL / Synthesis Vol_Check->Large_Scale High Risk PPE_Level_1 PPE Level 1: Double Nitrile Gloves Splash Goggles Fume Hood Small_Scale->PPE_Level_1 PPE_Level_2 PPE Level 2: Butyl or Laminate Gloves Face Shield + Goggles Chemical Apron Large_Scale->PPE_Level_2 Action_Transfer Execute Transfer (Cannula or Syringe) PPE_Level_1->Action_Transfer PPE_Level_2->Action_Transfer Spill_Check Spill Occurred? Action_Transfer->Spill_Check Decon Decon: Soap & Water (Do NOT use Oxidizers) Spill_Check->Decon Yes Disposal Disposal: Organic Waste Stream Spill_Check->Disposal No Decon->Disposal

Figure 1: Decision logic for PPE selection based on volumetric risk assessment.

Step-by-Step Handling Protocol
  • Engineering Check: Verify fume hood flow. Clear the sash path.

  • Glove Integrity Test: If using Butyl/Laminate gloves, inflate them with air to check for pinholes before donning.

  • Transfer:

    • Preferred: Cannula transfer or positive-displacement pipette.

    • Avoid: Pouring from the lip (increases splash risk and vapor generation).

  • Quenching/Work-up:

    • Caution: If reacting with strong bases (e.g., Sodium Ethoxide), the mixture is highly caustic.

    • Neutralization: Slowly add dilute acid (e.g., 1M HCl) to hydrolyze excess reagent. Expect heat generation.

Emergency Response & Disposal

Spill Response (The "Isolate & Absorb" Method)
  • Evacuate: Alert immediate area.

  • Isolate: Turn off ignition sources (Flash point ~90°C).

  • PPE Upgrade: Don Butyl gloves and respiratory protection (if outside hood).

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels (combustible and rapid wicking).

  • Clean: Scrub area with soap and water.[3] Reasoning: Esters are lipophilic; water alone will bead up and spread the chemical. Surfactants are necessary to micellize the ester for removal.

Waste Disposal[6][7][8][9]
  • Classification: Non-Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (Nitric Acid/Peroxides) in the waste stream to prevent formation of unstable intermediates.

  • Labeling: Must clearly state "Malonate Ester - Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Diethyl 2-isopropyl-2-methylmalonate (Compound Summary). National Library of Medicine. [Link]

Sources

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